Product packaging for Fenofibrate(Cat. No.:CAS No. 49562-28-9)

Fenofibrate

货号: B1672516
CAS 编号: 49562-28-9
分子量: 360.8 g/mol
InChI 键: YMTINGFKWWXKFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Fenofibrate is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . Activation of this nuclear receptor regulates lipid metabolism by increasing lipolysis and eliminating triglyceride-rich particles from plasma through the activation of lipoprotein lipase and reduction of apoprotein CIII . This mechanism of action makes this compound a valuable compound for researching the catabolism of triglyceride-rich particles and the reduced secretion of VLDL . It is extensively used in scientific studies to investigate dyslipidemia, hypertriglyceridemia, and mixed hyperlipidemia . Researchers also utilize this compound to explore its potential effects on models of diabetic retinopathy and its uric acid-lowering properties in the context of gout . This product is supplied as a high-purity compound to ensure consistent experimental results. This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. CAS Number: 49562-28-9 Chemical Formula: C20H21ClO4 Molar Mass: 360.83 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21ClO4 B1672516 Fenofibrate CAS No. 49562-28-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTINGFKWWXKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029874
Record name Fenofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fenofibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water; slightly soluble in methanol, ethanol; soluble in acetone, ether, benzene, chloroform, 7.07e-04 g/L
Record name Fenofibrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fenofibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

(4-chlorophenyl)(4-hydroxyphenyl)methanone, fenofibric acid, (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one, methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, For more Impurities (Complete) data for Fenofibrate (7 total), please visit the HSDB record page.
Record name Fenofibrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from isopropanol, White solid

CAS No.

49562-28-9
Record name Fenofibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49562-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenofibrate [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name fenofibrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Proctofene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenofibrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U202363UOS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fenofibrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fenofibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

79-82, 80-81 °C, 80.5 °C
Record name Fenofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenofibrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fenofibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanistic Insights into Fenofibrate Action

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Fenofibric acid acts as a potent agonist of PPARα. aacrjournals.org PPARα is abundant in metabolically active tissues such as the liver, kidney, heart, and adipose tissue. cellmolbiol.orgnih.gov

Binding and Activation Dynamics of Fenofibric Acid on PPARα

As a ligand-activated transcription factor, PPARα is activated upon binding with specific ligands, including fatty acids, their derivatives, and synthetic compounds like fibrates. cellmolbiol.orgahajournals.org Fenofibric acid binds to the ligand-binding domain of PPARα. jst.go.jpnih.gov This binding induces a conformational change in the receptor, particularly affecting the activation function-2 (AF-2) helix 12. jst.go.jp This conformational change facilitates the recruitment of coactivator proteins, such as PGC1α, to the PPARα-RXR (Retinoid X Receptor) heterodimer complex. jst.go.jp PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and this heterodimer is essential for its transcriptional activity. ahbps.orgahajournals.orgnih.gov

Research using TR-FRET-based coactivator recruitment assays has demonstrated that fenofibric acid activates PPARα by promoting the recruitment of coactivators like PGC1α. jst.go.jpmdpi.com Studies have shown that fenofibric acid activates PPARα with a specific EC50 value, indicating the concentration at which it achieves half of its maximal activation effect. For instance, one study reported an EC50 of 8.93 µM for fenofibric acid activation of PPARα. jst.go.jp The binding and activation dynamics can also be influenced by other proteins, such as fatty acid-binding proteins (FABPs). FABP2, for example, has been shown to promote PPARα activation by fenofibrate. nih.gov

PPARα-Mediated Gene Transcription and Regulation

Upon activation and heterodimerization with RXR, the PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. ahbps.orgahajournals.orgnih.gov This binding event modulates the transcription of these genes, leading to altered expression levels of proteins involved in various metabolic pathways. ahbps.orgahajournals.org PPARα primarily regulates genes implicated in lipid and lipoprotein metabolism. ahajournals.orgahbps.org

Upregulation of Genes Involved in Fatty Acid Oxidation

A key effect of PPARα activation by this compound is the upregulation of genes involved in fatty acid oxidation (FAO). nih.gove-dmj.orgnih.govmdpi.com This includes genes encoding enzymes involved in both mitochondrial and peroxisomal β-oxidation. nih.gove-dmj.orgmdpi.com Examples of genes upregulated by this compound treatment through PPARα activation include those for acyl-CoA oxidase (a rate-limiting enzyme in peroxisomal β-oxidation), carnitine palmitoyltransferase (CPT) which is crucial for transporting fatty acids into mitochondria, and fatty acid-binding proteins (FABPs) and fatty acid translocase CD36 which are involved in fatty acid uptake and transport. nih.govmdpi.commdpi.come-enm.orgceu.es This increased expression of FAO-related genes leads to enhanced breakdown of fatty acids. nih.gove-dmj.orgnih.gov Studies in animal models have shown that this compound treatment increases the expression of PPARα and FAO/OXPHOS genes, resulting in higher β-oxidation rates. nih.govnih.gov

Table 1: Examples of Fatty Acid Oxidation Genes Upregulated by this compound (PPARα-Dependent)

Gene NameFunction in Fatty Acid Oxidation
Acyl-CoA oxidase (Acox1)Rate-limiting enzyme in peroxisomal β-oxidation. nih.govceu.es
Carnitine palmitoyltransferase (CPT1a, CPT1b)Involved in mitochondrial fatty acid uptake. nih.govmdpi.comceu.es
CD36Fatty acid translocase involved in fatty acid uptake. nih.gove-dmj.orgmdpi.come-enm.org
FABP (Fatty-acid-binding protein)Involved in intracellular fatty acid transport. e-dmj.orgmdpi.com
Slc27a2Fatty acid transporter protein. nih.gov
Etfb, EtfdhElectron transfer flavoprotein and dehydrogenase. nih.gov
Pdk4Pyruvate dehydrogenase kinase 4 (indirectly affects glucose/fatty acid metabolism). nih.gov
Modulation of Lipoprotein Lipase (B570770) (LPL) and Apolipoprotein Expression

This compound's action on PPARα significantly impacts the expression and activity of lipoprotein lipase (LPL) and various apolipoproteins, which are critical for lipoprotein metabolism. cellmolbiol.orgnih.govnih.govwikipedia.orgahajournals.org PPARα activation by this compound leads to increased synthesis and activity of LPL. drugbank.commdpi.comd-nb.infonih.gov LPL is the rate-limiting enzyme responsible for hydrolyzing triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the uptake of fatty acids by peripheral tissues. mdpi.comd-nb.infonih.gov

Furthermore, this compound modulates the expression of several apolipoproteins. It typically decreases the plasma levels and hepatic mRNA levels of apolipoprotein C-III (apo C-III), an inhibitor of LPL activity. drugbank.comceu.esd-nb.infonih.govahajournals.org By reducing apo C-III, this compound enhances LPL activity, leading to increased clearance of triglyceride-rich lipoproteins. drugbank.comd-nb.infonih.gov this compound also increases the expression of apolipoproteins A-I and A-II, which are major components of high-density lipoprotein (HDL) particles. d-nb.infonih.govahajournals.orgahajournals.org This contributes to increased HDL cholesterol levels. ahajournals.orgd-nb.infonih.gov The effects on apolipoprotein expression are mediated through PPREs found in the regulatory regions of genes like apoC-III, apoA-I, and apoA-II. ahajournals.orgahajournals.org

Impact on Hepatic Fatty Acid Uptake and Triglyceride Production

This compound influences hepatic lipid metabolism by affecting fatty acid uptake and triglyceride production. While PPARα activation generally promotes fatty acid oxidation, its effect on hepatic fatty acid uptake and triglyceride production can be complex and context-dependent. Some research indicates that this compound treatment can increase the expression of genes involved in fatty acid uptake in the liver, such as CD36 and fatty acid transport protein 1 (FATP1). e-enm.org

Molecular Pathways Influenced by this compound

This compound, through the activation of PPARα and potentially via PPARα-independent mechanisms, modulates several key molecular pathways involved in cellular function and disease pathogenesis, particularly in the context of inflammation and metabolic disorders patsnap.comdovepress.comnih.govspandidos-publications.comf1000research.com.

This compound influences various signaling cascades, impacting processes such as energy homeostasis, inflammatory responses, and cellular survival dovepress.comnih.govspandidos-publications.comcapes.gov.brijbs.com.

This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway dovepress.comcapes.gov.brijbs.comarvojournals.orgplos.orgnih.gov. AMPK is a crucial regulator of cellular energy metabolism dovepress.comijbs.com. Activation of AMPK by this compound can lead to increased fatty acid oxidation and decreased lipid synthesis, contributing to its lipid-lowering effects capes.gov.brplos.org. Studies have demonstrated that this compound increases the phosphorylation of AMPK capes.gov.brplos.orgresearchgate.net. This activation can subsequently influence downstream targets, such as acetyl-CoA carboxylase (ACC), leading to reduced fatty acid synthesis and promotion of fatty acid oxidation researchgate.net. The AMPK pathway is also implicated in the anti-inflammatory effects of this compound dovepress.complos.org.

Study ModelThis compound Effect on AMPKDownstream EffectsSource
C2C12 myotubesIncreased phosphorylationIncreased ATGL expression, suppressed FAS, decreased intracellular triglycerides capes.gov.br capes.gov.br
Diabetic kidney disease (DKD) mice and cellsIncreased phosphorylationIncreased p-ACC and CPT-1, decreased SREBP-1, ameliorated lipid accumulation researchgate.net researchgate.net
Retinal endothelial cellsActivationAnti-apoptotic effects, increased VEGF mRNA expression nih.gov nih.gov
Mesangial cellsPhosphorylationPrevention of high glucose-induced apoptosis and oxidative stress plos.org plos.org
Glioblastoma cellsActivationInhibition of HIF-1α and CA9 expression nih.gov nih.gov

This compound has been reported to influence the Sirtuin 1 (SIRT1) pathway dovepress.comspandidos-publications.comijbs.comnih.govsenescence.infoscispace.com. SIRT1 is an NAD+-dependent deacetylase involved in regulating various cellular processes, including inflammation, stress responses, and metabolism spandidos-publications.com. This compound can upregulate SIRT1 expression and activity, which contributes to its anti-inflammatory effects dovepress.comspandidos-publications.comscispace.com. Research suggests that this compound activates PPARα, which in turn upregulates SIRT1 spandidos-publications.comscispace.com. This interaction between PPARα and SIRT1 appears to play a role in alleviating inflammation dovepress.comspandidos-publications.com.

Study ModelThis compound Effect on SIRT1Downstream EffectsSource
Human retinal endothelial cellsUpregulated expression and activityInhibition of NF-κB expression, suppression of hyperglycaemic stress memory spandidos-publications.comscispace.com spandidos-publications.comscispace.com
Endothelial cells activated with TNF-αUpregulated expressionInhibition of CD40 expression, reduced acetylated-NF-κB p65 production dovepress.com dovepress.com
Glioblastoma cellsActivation (via HO-1 upregulation)HIF-1α deacetylation, inhibition of CA9 expression nih.gov nih.gov

This compound has been shown to modulate the Toll-Like Receptor 4 (TLR4) pathway dovepress.comijbs.comsenescence.infomui.ac.irkarger.comnih.govnih.gov. TLR4 is a key component of the innate immune system and plays a role in inflammatory responses mui.ac.irkarger.com. This compound can diminish inflammatory signaling pathways involving TLR4 dovepress.com. Studies have indicated that this compound can inhibit the expression of TLR4, MyD88, and NF-κB in the context of inflammation mui.ac.irnih.gov. This modulation of the TLR4 pathway contributes to the anti-inflammatory properties of this compound mui.ac.irkarger.comnih.govnih.gov.

Study ModelThis compound Effect on TLR4 Pathway ComponentsDownstream EffectsSource
LPS-stimulated melanoma cells (B16F10)Inhibited Tlr-4, Myd-88, Nf-kb1 mRNA expressionReduced TNF-α concentration, anti-melanoma effects mui.ac.irnih.gov mui.ac.irnih.gov
LPS-stimulated vascular smooth muscle cellsReduced TLR4, MyD88, NF-κB signalingAntagonized LPS-mediated inflammatory responses, interference with TLR4/TRIF/IRF3/IP-10 pathway karger.com karger.com
Angiotensin II-induced RAW264.7 cellsDownregulated TLR4 expressionBlocked MPO secretion, alleviation of inflammation via interference with TLR4-dependent signaling pathway nih.gov nih.gov
Endothelial cellsDiminished inflammatory signalingReduced inflammation dovepress.com dovepress.com

This compound has a significant impact on the Nuclear Factor Kappa-B (NF-κB) pathway dovepress.comspandidos-publications.comf1000research.comijbs.comsenescence.infomui.ac.irnih.govjcancer.orgnih.govahbps.orgmdpi.comresearchgate.netaacrjournals.org. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immune responses f1000research.comahbps.org. This compound can downregulate NF-κB activity, contributing to its anti-inflammatory and anti-proliferative effects dovepress.comspandidos-publications.comf1000research.comjcancer.orgnih.govahbps.orgmdpi.com. This inhibition can occur through both PPARα-dependent and independent mechanisms f1000research.comahbps.orgresearchgate.net. This compound has been shown to decrease the nuclear translocation and DNA binding of NF-κB nih.gov.

Study ModelThis compound Effect on NF-κB Pathway ComponentsDownstream EffectsSource
Human retinal endothelial cellsDownregulated expressionSuppression of hyperglycaemic stress memory spandidos-publications.comscispace.com spandidos-publications.comscispace.com
Endothelial cells activated with TNF-αReduced acetylated-NF-κB p65 productionDiminished inflammatory signaling dovepress.com dovepress.com
Mantle cell lymphoma cellsInhibited TNF-α/NF-κB signaling axisInduced apoptosis nih.gov nih.gov
LPS-stimulated melanoma cells (B16F10)Inhibited Nf-kb1 mRNA expressionReduced TNF-α concentration, anti-melanoma effects mui.ac.irnih.gov mui.ac.irnih.gov
LPS-treated liver and HepG2 cellsInhibited IκBα and IκBβ degradationDecreased expression and secretion of TNF-α, IL-1β, and IL-6 ahbps.org ahbps.org
Triple-negative breast cancer cellsActivation of NF-κB pathwayInduced apoptosis (PPAR-α independent) researchgate.netaacrjournals.org researchgate.netaacrjournals.org
Oral cancer cells (CAL 27)Inhibited invasion and migrationMediated through AMPK signaling jcancer.org jcancer.org
Diabetic rat modelDownregulated NF-κBInhibited inflammatory mediators, reduced oxidative products mdpi.com mdpi.com

This compound has been shown to suppress the TGF-β—Smad2/3 signaling pathway nih.govresearchgate.netmdpi.comnih.govmdpi.comnih.gov. The TGF-β—Smad2/3 pathway is critically involved in fibrotic processes and the development of tissue fibrosis researchgate.netnih.govnih.gov. This compound's inhibitory effect on this pathway contributes to its anti-fibrotic properties researchgate.netmdpi.comnih.govnih.gov. Studies have demonstrated that this compound attenuates TGF-β1-induced fibroblast-to-myofibroblast transition by inhibiting the canonical Smad signaling pathway, leading to decreased Smad2/Smad3 phosphorylation and reduced nuclear translocation mdpi.com.

Study ModelThis compound Effect on TGF-β—Smad2/3 SignalingDownstream EffectsSource
Vldlr −/− retinas (nAMD model)Suppressed signalingReduced subretinal fibrosis, decreased CTGF expression, suppressed Müller cell activation researchgate.netnih.govnih.gov researchgate.netnih.govnih.gov
TGF-β1-treated human bronchial fibroblastsAttenuated signalingInhibited fibroblast-to-myofibroblast transition, decreased p-Smad2/Smad3 levels, reduced nuclear translocation mdpi.com mdpi.com
Diabetic nephropathy modelSuppression of TGF-β1/Smad3Attenuated tubulointerstitial fibrosis and inflammation f1000research.com f1000research.com

Signaling Cascade Modulation

Wnt Signaling Pathway

Studies have indicated that this compound can influence the Wnt signaling pathway. Aberrant Wnt/β-catenin signaling is implicated in various pathological processes, including hepatic pathologies and diabetic complications. sci-hub.se Research suggests that this compound can inhibit Wnt signaling. nih.govcaymanchem.comwikipedia.orgadipogen.comhealthmatters.io For instance, in the context of neovascular age-related macular degeneration, this compound was found to inhibit subretinal fibrosis by suppressing Wnt signaling. nih.govwikipedia.org This inhibition included reducing the upregulation of Wnt signaling components such as p-GSK3β, GSK3β, non-p-β-catenin, and β-catenin in retinal tissues. nih.gov In retinal endothelial cells, this compound inhibited the phosphorylation of the Wnt coreceptor LDL receptor-related protein-6 and reduced β-catenin accumulation in the cytoplasm. caymanchem.com Furthermore, this compound has been shown to prevent iron-induced activation of canonical Wnt/β-catenin signaling in the retina and liver. sci-hub.sehealthmatters.io Its influence on Wnt-associated signaling molecules has also been explored in the context of lymphoma and multiple myeloma. adipogen.com

Gene Expression and Protein Modulation

This compound's interaction with PPARα leads to the modulation of the expression of numerous genes and, consequently, the levels of various proteins involved in diverse biological processes.

Regulation of Uncoupling Proteins (UCP2, UCP3)

While uncoupling proteins (UCPs), such as UCP2 and UCP3, are involved in energy metabolism and thermogenesis, the direct regulatory effects of this compound specifically on UCP2 and UCP3 expression were not explicitly detailed in the reviewed scientific literature. UCP3 is primarily expressed in skeletal muscle and heart. daneshyari.com UCP2 expression has been shown to be modulated by other compounds, such as calcitriol. nih.gov Further research may be needed to clarify any direct regulatory role of this compound on UCP2 and UCP3.

Influence on Connective Tissue Growth Factor (CTGF)

Connective Tissue Growth Factor (CTGF), also known as CCN2, is a matricellular protein involved in processes like cell adhesion, migration, proliferation, and extracellular matrix deposition, and is critically involved in fibrotic diseases. acrabstracts.orgresearchgate.net Studies have demonstrated that this compound significantly reduces the expression of CTGF. nih.govwikipedia.orggoogleapis.comdp.technih.gov This effect is considered a downstream consequence of this compound's inhibition of signaling pathways such as TGF-β—Smad2/3 and Wnt signaling, which are known to upregulate CTGF. nih.govwikipedia.org For example, in models of subretinal fibrosis, this compound suppressed CTGF expression in retinal tissues. nih.govwikipedia.orgnih.gov Similarly, this compound inhibited CTGF expression in the kidneys in models of diabetic nephropathy and in human lung fibroblasts. googleapis.comdp.tech This reduction in CTGF is believed to contribute to the anti-fibrotic effects observed with this compound treatment. nih.govwikipedia.orggoogleapis.comdp.techresearchgate.net

Impact on Irisin and RANTES Levels

Research indicates that this compound treatment can influence the levels of circulating proteins such as irisin and RANTES. Irisin is a myokine derived from the precursor protein FNDC5, involved in metabolic homeostasis and the browning of adipose tissue. fishersci.ptneobioscience.com RANTES, also known as CCL5, is a chemokine involved in inflammatory processes. acrabstracts.orguniroma2.it A study in patients with type 2 diabetes and hypertriglyceridemia demonstrated that treatment with this compound for 8 weeks significantly decreased both serum irisin and serum RANTES levels from baseline. fishersci.ptmdpi.combiotcm.netnih.gov This suggests a role for this compound in modulating these factors, potentially contributing to its protective effects against metabolic disorders and inflammatory responses. fishersci.ptmdpi.combiotcm.net

Here is a summary of the observed changes in Irisin and RANTES levels:

ProteinEffect of this compound Treatment (8 weeks)Statistical Significance (p-value)Reference
IrisinDecreased serum levels0.011 fishersci.ptmdpi.com
RANTESDecreased serum levels0.018 fishersci.ptmdpi.com
Effects on Sphingolipid Metabolism

This compound has been identified as a regulator of sphingolipid metabolism. Sphingolipids are a class of lipids that play crucial roles in cell membrane structure and signaling pathways. Abnormal sphingolipid metabolism has been implicated in various conditions, including type 1 diabetes. Studies in non-obese diabetic (NOD) mice models of type 1 diabetes have shown that this compound can alter islet sphingolipid metabolism. This includes increasing the expression of sulfatides (B1148509) and promoting the production of very-long-chain sphingomyelins, such as C22:1 and C24:0, in pancreatic islets. Concurrently, a reduction in C16 sphingolipids was observed. These changes in the pancreatic lipidome induced by this compound are thought to contribute to a more anti-inflammatory and anti-apoptotic environment, potentially improving glycemic control and preventing diabetes onset in these models. This compound's regulation of sphingolipid metabolism is suggested as a mechanism by which it may prevent the incidence of abnormal onset of type 1 diabetes.

Modulation of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II)

A key mechanism by which this compound exerts its lipid-lowering effects is through the modulation of apolipoproteins, particularly Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II). ApoA-I is the primary protein component of high-density lipoprotein (HDL) particles, while ApoA-II is the second most abundant. Activation of PPARα by this compound leads to increased synthesis of both apolipoprotein A-I and apolipoprotein A-II. This increased production of ApoA-I and ApoA-II contributes to the elevation of HDL cholesterol levels, a characteristic effect of fibrate therapy. biotcm.net The increased levels of these apolipoproteins facilitate the formation and remodeling of HDL particles, which are involved in reverse cholesterol transport.

Here is a summary of the modulation of ApoA-I and ApoA-II:

ApolipoproteinEffect of this compoundMechanism InvolvedReference
ApoA-IIncreased synthesis/levelsPPARα activation
ApoA-IIIncreased synthesis/levelsPPARα activation
Reduction of Apolipoprotein C-III (ApoC-III)

A significant mechanism by which this compound exerts its triglyceride-lowering effect is through the reduction of Apolipoprotein C-III (ApoC-III) levels patsnap.comdrugbank.compatsnap.compatsnap.comdroracle.ai. ApoC-III is a protein component of triglyceride-rich lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons wikipedia.org. It acts as an inhibitor of lipoprotein lipase (LPL), an enzyme responsible for the hydrolysis of triglycerides in these lipoproteins patsnap.compatsnap.comdroracle.aiwikipedia.org. Elevated levels of ApoC-III are associated with hypertriglyceridemia due to impaired clearance of triglyceride-rich particles from the plasma wikipedia.org.

This compound, by activating PPARα, leads to the decreased production of ApoC-III, primarily at the transcriptional level in the liver nih.govphysiology.org. Studies in both animal models and human hepatocytes have demonstrated that fenofibric acid lowers ApoC-III mRNA levels in a dose- and time-dependent manner nih.gov. This reduction in ApoC-III alleviates the inhibition of LPL, thereby enhancing the enzyme's activity patsnap.compatsnap.comdroracle.ai. The increased LPL activity facilitates the breakdown and clearance of triglyceride-rich lipoproteins from the circulation, contributing significantly to the observed reduction in plasma triglyceride levels patsnap.compatsnap.comdroracle.ainih.gov. Research indicates that this suppression of ApoC-III overproduction is an important mechanism by which fibrates ameliorate hypertriglyceridemia nih.gov.

Data from studies, such as those involving patients with hepatic lipase deficiency treated with this compound, have shown a notable decrease in plasma ApoC-III levels alongside increased LPL activity, supporting the link between this compound, ApoC-III reduction, and enhanced triglyceride catabolism ahajournals.org.

Enhancement of Adenosine (B11128) Triphosphate-Binding Cassette Transporter A1 (ABCA1) and Scavenger Receptor B1 (SR-B1) Expression

This compound also influences the expression of proteins involved in high-density lipoprotein (HDL) metabolism and cholesterol efflux, including Adenosine Triphosphate-Binding Cassette Transporter A1 (ABCA1) and Scavenger Receptor B1 (SR-B1) fishersci.cae-dmj.org.

ABCA1 is a key transporter protein that mediates the efflux of cholesterol and phospholipids (B1166683) from peripheral cells, such as macrophages, to lipid-poor apolipoprotein A-I (apoA-I), the primary protein component of HDL ahajournals.orgnih.govwikipedia.orgfrontiersin.org. This process is the initial step in reverse cholesterol transport, a pathway that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion wikipedia.org. This compound, through PPARα activation, has been shown to increase the expression of ABCA1 nih.govnih.govdovepress.com. This enhancement of ABCA1 expression promotes cholesterol efflux, contributing to the formation of nascent HDL particles and potentially increasing HDL cholesterol levels ahajournals.orgnih.govwikipedia.org. Studies have suggested that the increase in ABCA1 expression by this compound may be mediated, at least in part, through the Liver X Receptor (LXR) pathway, which is also involved in the regulation of ABCA1 ahajournals.orgnih.govdovepress.com.

Pharmacodynamics and Pharmacogenomics of Fenofibrate

Pharmacodynamic Profile

The pharmacodynamic profile of fenofibrate extends beyond its well-known lipid-lowering effects to encompass a range of actions on inflammatory, oxidative, and vascular pathways.

Effects on Lipoprotein Metabolism and Subclasses

This compound significantly influences lipoprotein metabolism by activating PPAR-α, leading to increased lipolysis and the activation of lipoprotein lipase (B570770). drugbank.com It also reduces the production of apoprotein C-III, an inhibitor of lipoprotein lipase, and stimulates the synthesis of apoproteins A-I and A-II, key components of HDL. mims.com These actions result in a substantial decrease in plasma triglycerides and triglyceride-rich lipoproteins, a moderate decrease in LDL cholesterol, and an increase in HDL cholesterol concentrations. ahajournals.org

This compound treatment has been shown to favorably modify LDL and HDL subclass distributions. It shifts the ratio of LDL-C particle subspecies from small, dense, atherogenic LDL particles to larger, buoyant ones. tandfonline.com These larger LDL particles exhibit a higher affinity for the LDL receptor. tandfonline.com The increase in HDL-C is accompanied by a shift in HDL particle size, though the specific direction of this shift (large to small or vice versa) can vary depending on the study and patient population. e-dmj.orgtandfonline.com

Research findings on the effects of this compound on lipid profiles demonstrate significant changes:

Lipid ParameterChange with this compound TreatmentStatistical SignificanceSource
Fasting TriglyceridesDecreased by 36%P < 0.005 researchgate.net
Postprandial TriglyceridesDecreased by 35%P < 0.01 researchgate.net
Fasting HDL-CIncreased by 10%P < 0.01 researchgate.net
Postprandial HDL-CIncreased by 10%P < 0.01 researchgate.net
Total Cholesterol/HDL-C RatioDecreased by 15%P < 0.01 researchgate.net
LDL-CNo significant differencesNot specified researchgate.net
ApoBReducedNot specified nih.gov
Lp(a)Small, statistically significant increaseP < 0.01 researchgate.net

In a study of patients with type 2 diabetes, micronized this compound significantly decreased fasting and postprandial triglycerides, total cholesterol, and non-HDL cholesterol, while significantly increasing HDL cholesterol levels. brieflands.com

Anti-Inflammatory Effects

Beyond its lipid-modifying actions, this compound exhibits notable anti-inflammatory properties. It counters inflammation primarily by activating PPAR-α, which plays a key role in both lipid metabolism and inflammation. nih.gov Upon activation, this compound suppresses inflammatory pathways involving nuclear factor kappa-B (NF-κB), sirtuin 1 (SIRT1), toll-like receptor 4 (TLR4), and adenosine (B11128) mitogen-activated protein kinase (AMPK). nih.gov It also reduces the release of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6. nih.govnih.gov

Studies have shown that this compound decreases C-reactive protein (CRP) levels, particularly in patients with high baseline CRP. e-dmj.org It also reduces myeloperoxidase (MPO) levels. windows.net The anti-inflammatory effects may contribute to the observed benefits of this compound in conditions like diabetic retinopathy by inhibiting pro-inflammatory mediators. nih.gov

Detailed research findings on the anti-inflammatory effects include:

Inflammatory MarkerChange with this compound TreatmentStatistical SignificanceStudy PopulationSource
C-reactive protein (CRP)DecreasedMore in patients with high baseline CRP (≥1 mg/L)Patients with high CV risk e-dmj.org
Serum MPOSuppressedNot specifiedRats with rheumatoid arthritis tandfonline.com
Plasma TNF-αAmelioratedNot specifiedRats with rheumatoid arthritis tandfonline.com
Plasma IL-10UpregulatedSignificantly increased to about 215%Rats with rheumatoid arthritis tandfonline.com
IL-6Decreased by 29.8 ± 7%P = 0.03Patients with metabolic syndrome oup.com
High-sensitivity CRP (hsCRP)Decreased by 49.5 ± 8%P = 0.005Patients with metabolic syndrome oup.com
FibrinogenDecreased by 12-15%P < 0.05Hypertriglyceridemic men researchgate.net

This compound's anti-inflammatory activity is supported by both PPAR-α-dependent and -independent mechanisms. nih.govdiabetesjournals.org

Antioxidant Effects

This compound also possesses antioxidant properties, contributing to its protective effects against oxidative stress. Activation of PPAR-α can induce the activation of antioxidant enzymes. mdpi.com this compound treatment has been shown to enhance antioxidant status by increasing the levels of enzymes like superoxide (B77818) dismutase (SOD) and catalase. windows.netnih.gov It can also ameliorate the levels of lipid peroxidation products such as thiobarbituric acid reactive substances (TBARS). windows.netnih.gov

Research indicates that this compound can suppress reactive oxygen species (ROS) production and decrease the generation of oxidant products, thereby protecting cells from oxidative stress-induced damage. mdpi.com While some studies show a decrease in lipid peroxidation products, the effect on total antioxidant capacity may not be significant. jpp.krakow.pl

Key findings on antioxidant effects include:

Antioxidant ParameterChange with this compound TreatmentStatistical SignificanceStudy PopulationSource
Erythrocyte SOD levelsEnhancedSignificant increaseStreptozotocin diabetic rats windows.netnih.gov
Erythrocyte Catalase levelsEnhancedSignificant increaseStreptozotocin diabetic rats windows.netnih.gov
Serum/Aortic TBARSAmelioratedPrevented increased levelsStreptozotocin diabetic rats windows.netnih.gov
Plasma Malonyldialdehyde and 4-hydroxydialkenalsReduced dose-dependentlyP < 0.001 (highest dose)Normolipidemic rats jpp.krakow.pl
Plasma Lipid HydroperoxidesDecreasedNot specifiedNormolipidemic rats jpp.krakow.pl
Total Antioxidant Capacity (FRAP)No significant effectNot significantNormolipidemic rats jpp.krakow.pl

This compound's antioxidant activity may contribute to its antiatherosclerotic effects. jpp.krakow.pl

Effects on Angiogenesis and Cell Apoptosis

This compound has demonstrated effects on angiogenesis and cell apoptosis, which are relevant in various pathological processes, including atherosclerosis and diabetic complications. Studies have shown that this compound can inhibit endothelial cell proliferation and migration, and induce endothelial cell apoptosis in vitro. pnas.orgnih.gov It has been observed to inhibit capillary tube formation in vitro and angiogenesis in vivo. nih.gov

The mechanisms involved may include the inhibition of basic fibroblast growth factor-induced Akt activation and cyclooxygenase 2 gene expression. nih.gov this compound can decrease vascular endothelial growth factor (VEGF) levels and increase thrombospondin-1 (TSP-1) and endostatin, factors that modulate angiogenesis. pnas.orgf1000research.com

Regarding apoptosis, this compound can induce a dose-dependent increase in endothelial cell apoptosis at higher concentrations. pnas.orgnih.gov It has also been shown to reduce apoptosis in other cell types, such as human glomerular endothelial cells, potentially mediated by PPAR-α-independent pathways involving AMPK and endothelial nitric oxide synthase activation. diabetesjournals.org

Research findings on these effects include:

EffectObservationIn vitro/In vivoStudy ContextSource
Endothelial cell proliferationInhibited (induced by angiogenic factors)In vitroAtherosclerosis research nih.gov
Endothelial cell migrationInhibited (in a healing wound model)In vitroAtherosclerosis research nih.gov
Capillary tube formationInhibitedIn vitroAtherosclerosis research nih.gov
AngiogenesisInhibitedIn vivoAtherosclerosis research nih.gov
Endothelial cell apoptosisIncreased at high concentrationsIn vitroAtherosclerosis research pnas.orgnih.gov
Retinal endothelial cell apoptosisInhibited (induced by serum deprivation)In vitroDiabetic retinopathy research diabetesjournals.org
Glucose-induced apoptosis of glomerular endothelial cellsReducedIn vitroDiabetic microvascular complication research diabetesjournals.org
VEGF levelsDecreasedIn vivoPatients with hyperlipidemia and atherosclerosis pnas.org
TSP-1 and EndostatinIncreasedIn vivoTumor suppression research pnas.org

These effects on angiogenesis and apoptosis are considered to contribute to the beneficial effects of this compound in conditions like atherosclerosis and diabetic retinopathy. diabetesjournals.orgnih.gov

Impact on Insulin (B600854) Resistance and Glucose Metabolism

The impact of this compound on insulin resistance and glucose metabolism has been investigated in various studies, with some findings suggesting a beneficial influence, particularly in individuals with dyslipidemia and metabolic syndrome. This compound may improve insulin sensitivity, although the mechanisms and consistency of this effect can vary. nih.govoup.com

Some studies have reported that this compound treatment can lead to a significant increase in insulin sensitivity index (ISI) and a decrease in plasma insulin levels in dyslipidemic patients with metabolic syndrome. nih.gov In patients with impaired glucose tolerance and hypertriglyceridemia, this compound significantly decreased the homeostasis model assessment index 2 for insulin resistance (HOMA2-IR). e-dmj.org

However, other studies have found no significant effect of this compound on glycemic variables, fasting insulin, or insulin resistance in patients with type 2 diabetes despite improving lipid profiles. brieflands.com Research in obese women with type 2 diabetes also failed to demonstrate a significant change in insulin sensitivity after this compound administration. cas.cz

Research findings on the impact on insulin resistance and glucose metabolism include:

ParameterChange with this compound TreatmentStatistical SignificanceStudy PopulationSource
Insulin Sensitivity Index (ISI)IncreasedSignificant increaseDyslipidemic patients with metabolic syndrome nih.gov
Plasma Insulin levelsDecreasedAccompanied ISI increaseDyslipidemic patients with metabolic syndrome nih.gov
HOMA2-IRDecreasedP < 0.001Impaired glucose tolerance patients with hypertriglyceridemia e-dmj.org
Fasting Plasma GlucoseNo significant changeNot significantType 2 diabetic patients with hyperlipidemia brieflands.com
Postprandial Plasma GlucoseNo significant changeNot significantType 2 diabetic patients with hyperlipidemia brieflands.com
HbA1cNo significant changeNot significantType 2 diabetic patients with hyperlipidemia brieflands.com
Fasting InsulinNo significant changeNot significantType 2 diabetic patients with hyperlipidemia brieflands.com
QUICKI indexNo significant changeNot significantType 2 diabetic patients with hyperlipidemia brieflands.com
Proinsulin-to-insulin ratioNo significant changeNot significantType 2 diabetic patients with hyperlipidemia brieflands.com
Insulin Sensitivity (Hyperinsulinemic-isoglycemic clamp)No significant effectNot significantObese women with type 2 diabetes cas.cz

The relationship between this compound's anti-inflammatory effects and insulin sensitivity is an area of ongoing research. nih.gov

Pharmacogenomic Considerations

Pharmacogenomics explores how genetic variations influence an individual's response to drugs. In the context of this compound, genetic polymorphisms can contribute to the observed heterogeneity in treatment response, particularly regarding lipid-lowering effects and potential cardiovascular benefits. unipd.itplos.org

Studies have investigated the association between genetic markers and this compound response. For example, a statistically significant association has been observed between the rs964184 polymorphism near the APOA1 gene and this compound response for HDL and triglycerides. plos.org This association was replicated in independent cohorts. plos.org

Suggestive associations with this compound response have also been noted for markers in or near genes such as PDE3A, MOSC1, FLJ36070, CETP, the APOE-APOC1-APOC4-APOC2 cluster, and CILP2. plos.org Furthermore, research suggests potential epistatic interactions between certain genetic variants, such as rs10401969 near CILP2 and rs4420638 in the APOE-APOC1-APOC4-APOC2 cluster, influencing total cholesterol response to this compound. plos.org

A study focusing on the PPARA gene region identified a single nucleotide polymorphism (SNP), rs6008845, located upstream of the PPARA transcription start site, that showed a significant interaction with this compound treatment in influencing major adverse cardiovascular events (MACE) risk in individuals with type 2 diabetes. nih.gov The T allele of this SNP was associated with protection among subjects treated with this compound plus statin therapy. nih.gov This finding suggests that genetic variation in PPARA may modulate the cardiovascular benefits of this compound, particularly in certain patient subgroups. nih.gov

Epigenomic factors, such as DNA methylation, may also play a role in the inflammatory response to this compound. Studies have identified CpG sites associated with changes in plasma concentrations of inflammatory cytokines like hsCRP, IL-2sR, and IL-6 after this compound intervention. nih.gov

These pharmacogenomic studies highlight the potential for genetic information to personalize this compound therapy, identifying individuals who are more likely to benefit or exhibit a particular response profile. unipd.it However, further validation through specifically designed pharmacogenetics clinical trials is needed before these findings can be fully integrated into clinical practice. nih.gov

Genetic Determinants of this compound Response Variability

Studies have consistently shown that genetic variability is associated with differences in this compound response frontiersin.orgnih.govnih.gov. Initial pharmacogenomics research utilized candidate gene approaches, focusing on genes involved in the pharmacokinetics and pharmacodynamics of fibrates nih.gov. Given this compound's mechanism of activating PPAR-α, genes modulated by this receptor, such as APOA5, LPL, and APOC3, have been key areas of investigation nih.gov.

Research from the Genetics of Lipid Lowering Drugs and Diet Network (GOLDN) study has identified several genes associated with variation in this compound response. These include genes involved in reverse cholesterol transport (SCARB1), lipid metabolism and homeostasis (APOA5), cellular lipid efflux and HDL metabolism (ABCA1), lipoprotein metabolism (APOB), and the pharmacodynamic pathway (PPARA) frontiersin.orgfrontiersin.org.

While baseline triglyceride levels are a significant predictor of this compound response, explaining a substantial portion of the variance in triglyceride and VLDL cholesterol responses, genetic variants also contribute independently to this variability nih.gov. For instance, specific single nucleotide polymorphisms (SNPs) in or near genes like APOA4, APOC3, ABCA1, LIPC, ABCG8, and FABP1 have been shown to explain additional variation in triglyceride and VLDL cholesterol responses beyond baseline levels nih.gov.

Rare genetic variants have also been explored for their impact on this compound response. Analysis in the GOLDN cohort using exome sequencing has identified rare coding variants in genes such as ITGA7, SIPA1L2, and CEP72 significantly associated with fasting LDL-C response and triglyceride postprandial response to this compound researchgate.netresearchgate.net.

Single Nucleotide Polymorphisms (SNPs) and Lipid Level Modulation

Numerous studies have investigated the association between specific SNPs and the modulation of lipid levels in response to this compound.

APOA1/C3/A4/A5 Gene Cluster: Polymorphisms within this cluster have been frequently associated with triglyceride responses to fibrates mdpi.com. The rs964184 polymorphism near the APOA1 gene has been identified as a consistent predictor of lipid response, showing significant associations with changes in HDL-C and triglycerides, and suggestive associations with LDL-C levels following this compound treatment researchgate.netmdpi.complos.orgescholarship.org.

APOA5: Genetic variation at the APOA5 locus is a key determinant of plasma triglyceride concentrations and can influence the response to this compound therapy ahajournals.orgnih.govahajournals.org. The APOA5 56C>G (rs3135506) SNP has been associated with a greater decrease in fasting triglycerides and a greater increase in fasting HDL-C levels in carriers of the 56G allele compared to noncarriers after this compound treatment ahajournals.orgnih.govahajournals.orgpharmgkb.org.

APOA5 56C>G GenotypeFasting TG Change (%)Fasting HDL-C Change (%)
56G Carriers-35.8 ± 2.811.8 ± 1.3
Noncarriers-27.9 ± 0.96.9 ± 0.5

Subjects with the 56G allele also showed a significant decrease in the area under the curve for TG and an increase for HDL-C during postprandial lipemia after a fat load when treated with this compound ahajournals.orgnih.govahajournals.org. In contrast, the APOA5 -1131T>C SNP did not show a significant association with differential response to this compound intervention ahajournals.orgnih.govahajournals.org.

PPARA: As the pharmacological target of this compound, genetic variations in the PPARA gene have been investigated for their influence on treatment response frontiersin.orgfrontiersin.orgnih.govjomes.org. A common variant at the PPARA locus, rs6008845 (C/T), has shown a significant influence on the effect of this compound on major cardiovascular events in patients with type 2 diabetes nih.govresearchgate.netmdpi.com. Specifically, T/T homozygotes experienced a significant reduction in these events in response to this compound, a benefit not observed in individuals with other genotypes nih.govresearchgate.netmdpi.com. While this variant influences cardiovascular outcomes, its association with lipid profile changes in response to this compound has been less consistent nih.gov. Rare, potentially functional variants of PPARA have also been associated with a reduced this compound response mdpi.com.

LPL: The lipoprotein lipase enzyme is crucial for the hydrolysis of triglycerides in triglyceride-rich lipoproteins jomes.orgjomes.org. Genetic polymorphisms in the LPL gene can affect lipid metabolism and potentially modulate susceptibility to atherosclerosis jomes.org. Rare synonymous LPL gene variants have been shown to attenuate the triglyceride reduction and HDL-C increase effects of this compound nih.gov. The TT genotype of an LPL gene polymorphism has been significantly related to increased serum TG concentration and decreased HDL-C concentration, while the GG genotype may offer protection against dyslipidemia jomes.orgjomes.org.

CETP: The cholesteryl ester transfer protein is involved in the transfer of cholesteryl esters from HDL to other lipoproteins frontiersin.orgfrontiersin.orgnih.gov. Polymorphisms in the CETP gene, such as the TaqIB polymorphism, have been associated with CETP levels and HDL-C concentrations niph.go.jp. Suggestive associations between CETP markers and this compound response have been observed plos.orgescholarship.org. Studies have indicated that this compound can reduce hepatic CETP mRNA and plasma cholesteryl ester transfer activity, leading to increased HDL-C researchgate.net.

ABCG8: Variants in the ABCG8 gene, which is involved in intestinal cholesterol absorption and biliary cholesterol secretion, have been suggested to influence the lipid-lowering effects of certain drugs, potentially including fibrates nih.govwhioce.comd-nb.infoahajournals.org. Specific SNPs in ABCG8 have been associated with variation in VLDL cholesterol response to this compound nih.gov.

UGT Enzymes: Fenofibric acid, the active metabolite of this compound, is primarily eliminated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7, UGT1A9, and UGT1A3 ahajournals.orgnih.govcollectionscanada.gc.caresearchgate.net. Genetic variations in these UGT enzymes could potentially influence fenofibric acid concentrations and thus affect lipid response ahajournals.orgcollectionscanada.gc.ca. While in vitro studies suggest the involvement of UGT1A3 polymorphisms in the glucuronidation of other drugs and lipid-lowering effects, the contribution of specific polymorphisms in UGT2B7, UGT1A9, or UGT1A3 to the variability in fenofibric acid glucuronidation in humans has not been definitively confirmed nih.govresearchgate.net.

SLCO1B1: Polymorphisms in the SLCO1B1 gene, encoding the organic anion transporting polypeptide 1B1 (OATP1B1), are known to affect the hepatic uptake of statins and are strongly associated with the risk of statin-induced myopathy europa.eunih.govjst.go.jpunil.ch. While primarily linked to statin pharmacokinetics and adverse effects, variations in SLCO1B1 have shown only marginal effects on statin lipid-lowering efficacy nih.gov. The direct influence of SLCO1B1 polymorphisms on this compound response is less established compared to statins, although reduced OATP transport function can increase systemic exposure of certain drugs europa.euunil.ch.

Genetic factors, particularly SNPs in genes involved in lipid metabolism and this compound's metabolic pathway, play a significant role in the observed variability in lipid responses to this compound treatment. While specific variants in genes like APOA5 and the APOA1/C3/A4/A5 cluster have shown consistent associations with lipid modulation, ongoing research continues to identify additional genetic determinants and their complex interactions influencing this compound efficacy.

Therapeutic Applications and Clinical Research Focus

Cardiovascular Disease Research

Research into fenofibrate's impact on cardiovascular disease (CVD) has yielded valuable insights, particularly in patient populations with dyslipidemia and type 2 diabetes mellitus.

The this compound Intervention and Event Lowering in Diabetes (FIELD) study, a large randomized controlled trial in patients with type 2 diabetes, investigated the effect of this compound on cardiovascular events. While the primary endpoint of major coronary events (coronary heart disease death or nonfatal myocardial infarction) did not show a statistically significant reduction with this compound compared to placebo (p = 0.16), the study did demonstrate a significant reduction in total cardiovascular disease events, a secondary endpoint, by 11% (p = 0.035). cardio.bymedscape.orgnih.govacc.org This reduction in total CVD events was primarily driven by fewer non-fatal myocardial infarctions and coronary revascularizations. nih.govacc.org

The Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid study, which evaluated the addition of this compound to simvastatin (B1681759) therapy in patients with type 2 diabetes at high cardiovascular risk, did not find a significant reduction in the primary composite endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke with the combination therapy compared to simvastatin alone (hazard ratio, 0.92; P=0.32). jwatch.orgacc.orgnih.govahajournals.org

Some analyses of the FIELD study suggested that the benefit on CVD events might have been attenuated by a higher rate of statin use in the placebo group. cardio.bynih.gov Subgroup analyses in FIELD indicated a significant reduction in total cardiovascular disease events in patients with no prior CVD (19%, P = 0.004) but not in those with prior CVD. medscape.org

This compound has demonstrated significant effects on the lipid profile characteristic of atherogenic dyslipidemia, which includes elevated triglycerides, low HDL-C, and an increased number of small, dense low-density lipoprotein (LDL) particles. nih.govnih.gov

In a study of hypertriglyceridemic subjects with metabolic syndrome, this compound treatment resulted in significant changes in various lipid parameters compared to placebo. nih.govnih.gov

Lipid Parameter Change with this compound vs. Placebo p-value
Triglycerides (TG) -36.6% < 0.05
Non-HDL-C -7.5% < 0.05
Very Low-Density Lipoprotein-C (VLDL-C) -32.7% < 0.05
LDL-C 15.0% < 0.05
HDL-C 14.0% < 0.05
Remnant Lipoprotein-C -35.1% < 0.05
Apolipoprotein B -6.0% < 0.05
Apolipoprotein A-I 5.3% < 0.05
Apolipoprotein C-III -29.7% < 0.05

Source: Based on data from nih.govnih.gov.

This compound treatment has also been shown to induce a shift in LDL subclass distribution, moving from smaller, dense LDL particles to larger, more buoyant ones, which are generally considered less atherogenic. researchgate.net This effect appears to be associated with the degree to which triglyceride levels are lowered. nih.govnih.gov

The combination of this compound with statins has been investigated as a strategy to address residual cardiovascular risk, particularly in patients with mixed dyslipidemia or metabolic syndrome who may not achieve optimal lipid levels with statin monotherapy. e-dmj.orgjwatch.orgnih.gov

An observational study in Korean adults with metabolic syndrome receiving statin treatment found that the addition of this compound was associated with a significantly lower risk of major cardiovascular events compared to statin treatment alone. jwatch.orgbmj.comnih.gov The incidence rate of composite cardiovascular events was lower in the combined treatment group (17.7 per 1000 person-years) compared to the statin-only group (22.0 per 1000 person-years), with an adjusted hazard ratio of 0.74 (95% confidence interval 0.58 to 0.93; P=0.01). bmj.comnih.gov

Short-term studies have indicated that combined therapy with a statin and this compound can be more effective in controlling atherogenic dyslipidemia in patients with type 2 diabetes, metabolic syndrome, or combined dyslipidemia than either drug alone. nih.gov

Impact on Atherogenic Dyslipidemia

Metabolic Syndrome Research

This compound has been explored for its potential role in managing metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Metabolic syndrome is often characterized by atherogenic dyslipidemia. nih.govnih.gov

As discussed in the section on combined therapy with statins, an observational study in adults with metabolic syndrome showed a significantly lower risk of major cardiovascular events when this compound was added to statin therapy. jwatch.orgbmj.comnih.gov

This compound treatment has been shown to significantly reduce triglyceride levels and improve other lipid parameters in patients with metabolic syndrome. nih.govnih.gov In a real-world study, this compound significantly reduced TG, LDL-C, and non-HDL-C levels in patients with hypertriglyceridemia and metabolic syndrome who were already on stable statin therapy. nih.gov

Lipid Parameter (Real-World Study) Baseline (mmol/L) 6 Months (mmol/L) Percentage Reduction p-value
Triglycerides (TG) 3.6 ± 1.5 1.7 ± 0.58 50.1% < 0.001
Non-HDL-C - - 33.7% -
Total Cholesterol - - 24.7% < 0.001
LDL-C - - 25.5% < 0.001

Source: Based on data from nih.gov. Note: Specific baseline values for Non-HDL-C, Total Cholesterol, and LDL-C at 6 months were not provided in the source snippet, only the percentage reduction.

Clinical trials suggest that patients with metabolic syndrome may benefit more from fibrate treatment due to their higher baseline triglyceride levels. nih.gov

Diabetic Microvascular Complications Research

This compound has shown promise in addressing diabetic microvascular complications, which affect small blood vessels and can lead to damage in the eyes, kidneys, and nerves. diabetesjournals.orgnih.govtandfonline.com

Diabetic retinopathy (DR) is a major microvascular complication of diabetes and a leading cause of visual loss. nih.govox.ac.uk Clinical trials have investigated the effect of this compound on the progression of DR.

The FIELD study reported that patients treated with this compound had a statistically significant relative risk reduction in the need for laser treatment for maculopathy and proliferative retinopathy. nih.govcardio.byracgp.org.auarchivesofmedicalscience.combmctoday.netnih.gov In the entire FIELD study population, the rate of first laser treatments for diabetic retinopathy was significantly reduced in the this compound group compared to the placebo group over an average of 5 years (3.4% vs. 4.9%; hazard ratio: 0.69). nih.govnih.gov This represented a 31% relative reduction in the need for first laser treatment. archivesofmedicalscience.com The reduction in the need for laser treatment was observed for both macular edema and proliferative retinopathy. nih.govarchivesofmedicalscience.com

The ACCORD-Eye study, a substudy of the ACCORD trial, assessed the effect of this compound on the progression of diabetic retinopathy. nih.govracgp.org.au In ACCORD Eye, this compound combined with simvastatin resulted in a 40% reduction in the odds of retinopathy progressing over 4 years, compared with simvastatin alone. nih.govresearchgate.net This effect was observed independently of glycemic control. nih.govresearchgate.net

A meta-analysis including the FIELD, ACCORD, and Lipids in Diabetes Study (LDS) trials found that this compound reduced the risk of laser treatment for diabetic retinopathy. archivesofmedicalscience.com

Study/Analysis Outcome Measure Effect of this compound (vs. Control/Placebo) p-value/HR (95% CI)
FIELD Study First Laser Treatment for DR Reduced (3.4% vs. 4.9%) HR: 0.69 (0.56-0.84), p=0.0002 nih.gov
FIELD Study Need for Laser Treatment (Overall) 31% relative reduction HR = 0.69 (0.56–0.84); p = 0.0002 archivesofmedicalscience.com
FIELD Study Need for Laser Treatment (Maculopathy) 36% relative reduction P = 0.003 racgp.org.au
FIELD Study Need for Laser Treatment (Proliferative Retinopathy) 38% relative reduction P = 0.009 racgp.org.au
ACCORD-Eye Study Retinopathy Progression 40% reduction in odds (with simvastatin) - nih.govresearchgate.net
Pooled Analysis (FIELD, ACCORD, LDS) Risk of Laser Treatment (any time) 23% reduction OR = 0.77 (0.67–0.88) archivesofmedicalscience.com

Source: Based on data from nih.govracgp.org.auarchivesofmedicalscience.comnih.govnih.govresearchgate.net.

More recent research, such as the LENS trial, has further supported the benefit of this compound in slowing the progression of diabetic retinopathy. The LENS trial demonstrated that this compound reduced the risk of progression of diabetic retinopathy by 27% over four years compared to placebo in people with type 1 or type 2 diabetes and mild to moderate DR or maculopathy. ox.ac.ukaao.org Treatment with this compound in the LENS trial was also associated with a lower risk of developing macular edema and a lower risk of requiring treatment for retinopathy. ox.ac.uk The benefits were observed in both type 1 and type 2 diabetes and regardless of renal function. ox.ac.ukaao.org

The mechanism by which this compound benefits diabetic retinopathy appears to extend beyond its lipid-lowering effects, potentially involving anti-inflammatory, anti-angiogenic, and anti-apoptotic actions. nih.govdiabetesjournals.orgbmctoday.netscielo.br

This compound is a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist primarily used for managing dyslipidemia. Beyond its effects on lipid profiles, research has investigated its potential therapeutic applications in various conditions, particularly those associated with metabolic disorders and inflammation.

Diabetic Nephropathy and Renal Function Diabetic nephropathy is a significant complication of type 2 diabetes, often leading to end-stage renal disease.ahajournals.orgResearch, notably the this compound Intervention and Event Lowering in Diabetes (FIELD) study, has explored this compound's impact on the progression of diabetic nephropathy.ahajournals.orgresearchgate.net

Albuminuria and Glomerular Filtration Rate (GFR) Studies have indicated that this compound can reduce albuminuria, a marker of kidney damage, in patients with type 2 diabetes. In the FIELD study, this compound treatment was associated with albuminuria progressing 15% less frequently and reversing 16% more often compared to placebo.ahajournals.orgthis compound reduced urine albumin concentrations and the albumin/creatinine (B1669602) ratio.researchgate.netThe FIELD study also suggested that this compound slowed the rate of estimated GFR loss over five years.researchgate.netA post hoc analysis of the ACCORD trial similarly demonstrated that this compound was associated with a lower rate of eGFR decline and a reduced incidence of both microalbuminuria and macroalbuminuria in type 2 diabetes patients.nih.gov

Data from the FIELD study showed the following changes in eGFR between baseline and after the study (8 weeks post-treatment withdrawal):

GroupBaseline eGFR (mL/min)Change in eGFR (mL/min)Percentage Change in eGFRP-value (Change)
Placebo87.5-6.90-7.2%<0.001
This compound89.2-1.94-1.6%0.07
Difference-4.960.001

Source: Adapted from ahajournals.orgmedscape.com

The mean annual rates of eGFR loss were lower in the this compound group (1.19 mL/min/1.73 m²) compared to the placebo group (2.03 mL/min/1.73 m²) in the FIELD study. frontiersin.org

Diabetic Neuropathy Diabetic neuropathy is another severe complication of diabetes.dia-endojournals.ruThe FIELD study investigated the effect of this compound on neuropathy in patients with type 2 diabetes.dia-endojournals.ruahajournals.orgLong-term use of this compound was found to reduce overall neuropathy and increase the reversal of pre-existing neuropathy in these patients.ahajournals.orgdiabetesfeetaustralia.orgPositive effects on autonomous and peripheral neuropathy were observed within 6 months of starting therapy in one study.dia-endojournals.ruthis compound also improved cardiovascular function and reduced pain and paresthesia, potentially enhancing quality of life.dia-endojournals.ruThe mechanisms behind this compound's effect on neuropathy are not yet fully known.ahajournals.orgdiabetesfeetaustralia.orgResearch suggests a correlation between plasma 1-deoxySLs and triglycerides, and this compound significantly lowered 1-deoxySLs in dyslipidemic patients, which might represent a novel therapeutic approach for diabetic neuropathy.nih.gov

Data from the FIELD study on neuropathy outcomes:

OutcomePlacebo (%)This compound (%)Odds Ratio (95% CI)P-value
New Neuropathy5.34.40.82 (0.67-1.01)0.06
Reversal of Baseline Neuropathy42550.60 (0.42-0.88)0.009

Source: Adapted from diabetesfeetaustralia.org

Inflammatory and Autoimmune Disease Research this compound has been reported to possess anti-inflammatory properties and has been investigated for its potential benefits in inflammatory and autoimmune diseases.tandfonline.comarvojournals.orgnih.govresearchgate.netIts anti-inflammatory effects may be partly secondary to its lipid-lowering effects, particularly in inflammation linked to hyperlipidemia.researchgate.netSome anti-inflammatory actions might also be mediated by direct regulation of inflammatory signaling pathways.researchgate.net

Rheumatoid Arthritis Rheumatoid arthritis (RA) is a chronic inflammatory illness.physiology.orgExperimental data suggest that fibrates have anti-inflammatory properties, and this compound has been reported to decrease inflammation in RA patients.physiology.orgresearchgate.netStudies have investigated the effects of this compound in animal models of RA and in patients with active RA.tandfonline.comphysiology.orgresearchgate.netclinexprheumatol.orgIn a pilot study of patients with active RA receiving traditional disease-modifying antirheumatic drugs (DMARDs), adding this compound for 3 months led to a significant reduction in disease activity scores (DAS28), C-reactive protein (CRP), and interleukin-6 (IL-6) concentrations, along with improved lipid profiles.researchgate.netnih.govthis compound has been shown to inhibit cytokine production and NF-κB activation in rheumatoid synovial fibroblasts, and inhibit the development of arthritis in a rat model of RA.clinexprheumatol.orgThe anti-inflammatory effect of this compound in RA may involve the suppression of serum myeloperoxidase (MPO) and CRP levels.tandfonline.com

Data from a pilot study on this compound in active RA patients:

Marker/ScoreBaselineAfter 3 Months of this compound + DMARDs
DAS28Reduced
CRPReduced
IL-6Reduced
Lipid ProfileImproved
Tender Joint CountNo significant change

Source: Adapted from researchgate.netnih.gov

Oncology Research

Recent studies have explored the potential anticancer properties of this compound across various cancer types, with research indicating effects on apoptosis, cell-cycle arrest, invasion, and migration. f1000research.comjcancer.orgnih.govresearchgate.net These effects can be mediated through both PPARα-dependent and independent pathways. f1000research.comresearchgate.net

HPV-related Cancers

This compound is currently being investigated in clinical trials as a potential treatment for HPV-related cancers, including HPV+ cervical and HPV+ head and neck squamous cell carcinoma (HNSCC). news-medical.netbioengineer.orguhhospitals.org Pre-clinical research in cell lines and mouse models of HPV+ cancers has shown that this compound can restore the function of the p53 tumor suppressor gene, which is often affected by HPV oncoproteins. news-medical.netbioengineer.orgnih.gov Studies have indicated that this compound performed comparably to cisplatin, a conventional chemotherapy drug, in combating these cancers in pre-clinical models. news-medical.netbioengineer.org this compound appears to overcome the effects of HPV-associated oncoproteins, thereby helping to restore the anti-cancer activity of p53. news-medical.netbioengineer.org Additionally, this compound may influence the tumor microenvironment, potentially promoting immune cell infiltration. bioengineer.orgnih.gov

Hepatocellular Carcinoma

Research into hepatocellular carcinoma (HCC) has indicated that this compound can suppress the growth of human HCC cell lines, such as Huh7 cells. f1000research.comjcancer.orgnih.gov This antiproliferative effect may occur through PPARα-independent mechanisms. f1000research.comjcancer.orgnih.gov Studies have shown that this compound can induce G1 and G2/M cell cycle arrest in liver cancer cells by downregulating cyclins and upregulating cell cycle inhibitors like p27. jcancer.orgnih.gov this compound has also been observed to suppress AKT phosphorylation, potentially through increasing C-terminal modulator protein (CTMP), which inhibits AKT phosphorylation. f1000research.comnih.gov Furthermore, this compound has been shown to suppress the progression of hepatoma by downregulating osteopontin (B1167477) through inhibiting the PI3K/AKT/Twist pathway. nih.gov

Data on this compound's Effects on HCC Cell Cycle:

Cell LineEffect on Cell CycleKey Molecular ChangesPPARα DependenceSource
Huh7G1 and G2/M arrestDownregulation of cyclin A, cyclin B, CDK1, E2F; Upregulation of p27PPARα-independent jcancer.orgnih.gov

Prostate Cancer

This compound has demonstrated potential anticancer effects in prostate cancer (PCa) cell lines and in vivo models. jcancer.orgresearchgate.netmdpi.com Studies have shown that this compound can inhibit the invasive potential of prostate cancer cell lines, such as DU-145 cells. jcancer.org This may involve changes in cell morphology and motility. jcancer.org this compound has also been found to induce apoptosis and cell-cycle arrest in prostate cancer cells. jcancer.orgresearchgate.net The effects on cell cycle arrest, particularly at the G1 phase, may be mediated by the downregulation of cyclins D1 and E2F1 in androgen-dependent cell lines like LNCaP. jcancer.org this compound's role in PCa may also involve regulating autophagy and inducing endoplasmic reticulum stress. researchgate.net In in vivo mouse models, this compound has been shown to inhibit the growth of PCa. researchgate.net

Data on this compound's Effects on Prostate Cancer Cells:

Cell LineEffect ObservedProposed MechanismSource
DU-145Inhibition of invasive potential, altered morphologyPossible involvement of ROS accumulation, improved endothelial barrier function jcancer.org
LNCaPApoptosis, G1 cell cycle arrestDownregulation of cyclins D1 and E2F1; potential role of androgen receptor (AR) jcancer.org
PCa cellsApoptosis, inhibition of growthRegulation of autophagy, induction of endoplasmic reticulum stress (ER stress) via AMPK-mTOR pathway researchgate.net

Alzheimer's Disease and Cognitive Impairment Research

Research suggests a potential role for this compound in Alzheimer's Disease (AD) and cognitive impairment, possibly linked to its effects on lipid metabolism and inflammation, as well as its interaction with PPARα. researchgate.netalzdiscovery.orgfrontiersin.orgelifesciences.orgnih.gov Dysregulation of PPARα has been observed in both Type 2 Diabetes (T2D) and AD, suggesting that restoring PPARα signaling might be beneficial. researchgate.netnih.gov this compound, as a PPARα agonist, could potentially mitigate AD neuropathology. researchgate.netnih.gov

Studies have explored this compound's effects on processes involved in the generation and clearance of amyloid-beta (Aβ) peptides, which are implicated in AD. alzdiscovery.orgfrontiersin.org While some studies have shown that this compound reduced Aβ levels, potentially via the PI3-K pathway, conflicting findings exist regarding its direct effects on Aβ production and degradation. frontiersin.org this compound may also influence the processing of amyloid precursor protein (APP) by affecting α- and β-secretase enzymes. frontiersin.orgelifesciences.org Additionally, this compound has been shown to alleviate cognitive memory impairment in mouse models and downregulate phosphorylated tau protein, another key component in AD pathology. elifesciences.org Its potential neuroprotective effects may also involve inhibiting oxidative stress, neuroinflammation (possibly by inhibiting NF-κB), and mitochondrial dysfunction. researchgate.netalzdiscovery.orgnih.gov

Clinical Trial Methodologies and Findings

Large-Scale Randomized Controlled Trials (RCTs)

Several large-scale RCTs have investigated the effects of fenofibrate and other fibrates on cardiovascular events. These studies provide robust data on the efficacy of fibrate therapy in diverse patient populations.

FIELD Study (this compound Intervention and Event Lowering in Diabetes)

The FIELD study was a double-blind, placebo-controlled trial involving 9,795 adults with type 2 diabetes across 63 centers in three countries, evaluating the effects of this compound over at least 5 years. nih.govusyd.edu.au The trial aimed to determine if this compound could protect against diabetic cardiovascular disease and microvascular complications. usyd.edu.au

Subgroup analyses from FIELD explored the effects in specific populations. In patients with high triglyceride levels and low HDL cholesterol, this compound reduced total cardiovascular outcomes by 30% in women and 24% in men, with no significant treatment-by-sex interaction. nih.gov this compound improved the lipoprotein profile more significantly in women than in men. nih.gov

ACCORD-Lipid Trial (Action to Control Cardiovascular Risk in Diabetes)

The ACCORD-Lipid trial was a substudy of the Action to Control Cardiovascular Risk in Diabetes (ACCORD) trial, evaluating the efficacy of adding this compound to simvastatin (B1681759) therapy in 5,518 adults with type 2 diabetes at high cardiovascular risk. nih.govwikijournalclub.org The trial had an average follow-up of 4.7 years. nih.gov

The primary outcome measure was the first occurrence of major fatal and nonfatal cardiovascular disease events (coronary heart disease and stroke). nih.gov In the entire study cohort, the addition of this compound to simvastatin did not provide a significant additional benefit over simvastatin alone, with a hazard ratio of 0.92 (95% CI: 0.79–1.08; p = 0.32) for cardiovascular events. nih.govdiabetesjournals.org

Subgroup analysis suggested heterogeneity of response by sex, with men appearing more likely to benefit compared to women. nih.gov However, no subgroup analysis was strongly positive for the primary cardiovascular outcome. jwatch.org

Helsinki Heart Study

The Helsinki Heart Study was a controlled primary prevention trial that investigated the effects of gemfibrozil (B1671426), another fibric acid derivative, in middle-aged men with dyslipidemia. nih.govtandfonline.com The study aimed to test the hypothesis that modifying lipoprotein levels could protect against coronary heart disease. tandfonline.com

The trial included 4,081 male patients between the ages of 40 and 55 years and had a double-blind, placebo-controlled design with a 5-year duration. nih.gove-lactancia.org Gemfibrozil therapy was associated with significant reductions in total plasma triglycerides and a significant increase in HDL cholesterol. e-lactancia.org Moderate reductions in total plasma cholesterol and LDL cholesterol were also observed in the gemfibrozil group. e-lactancia.org

The cumulative rate of cardiac endpoints at five years was lower in the gemfibrozil group (27.3 per 1,000) compared to the placebo group (41.4 per 1,000), representing a 34.0% reduction in the incidence of coronary heart disease (95% confidence interval, 8.2 to 52.6; P < 0.02). nih.gov The decline in incidence became evident in the second year and continued throughout the study. nih.gov There was no difference between the groups in the total death rate. nih.gov

Veterans Affairs HDL Intervention Trial (VA-HIT)

The VA-HIT was a secondary prevention trial that evaluated the effect of gemfibrozil in men with coronary heart disease and low HDL cholesterol levels. nih.govnih.govoup.com The study enrolled 2,531 men with coronary heart disease, a mean HDL cholesterol of 0.82 mmol/L (31.5 mg/dL), and a mean LDL cholesterol of 2.9 mmol/L (111 mg/dL). nih.gov Participants were randomized to receive gemfibrozil or placebo and were followed for a median of 5.1 years. nih.gov

The primary endpoint was the combined incidence of nonfatal myocardial infarction and coronary heart disease death. nih.govoup.com Gemfibrozil treatment resulted in a 22% relative risk reduction for this primary outcome (95% confidence interval 7 to 35, P=0.006). oup.com The beneficial effect of therapy became apparent during the third year of follow-up. ahajournals.org

Gemfibrozil treatment in VA-HIT led to a 6% increase in HDL cholesterol and a 31% decrease in triglycerides compared to placebo. oup.comahajournals.org LDL cholesterol levels were not significantly affected by the treatment. oup.comahajournals.org

VA-HIT also assessed stroke incidence as a prespecified secondary endpoint. ahajournals.org Gemfibrozil reduced strokes by 31% (95% CI, 2% to 52%, P=0.036). nih.govahajournals.org This reduction was primarily in ischemic strokes. ahajournals.org

PROMINENT Trial (Pemafibrate to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients with Diabetes)

The PROMINENT trial evaluated the efficacy of pemafibrate (B1668597), a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator, in reducing cardiovascular outcomes in patients with type 2 diabetes and hypertriglyceridemia who were already receiving statin therapy. acc.orgtctmd.comacc.org The trial randomized 10,497 participants to either pemafibrate or placebo with a median follow-up of 3.4 years. acc.org

Despite significantly lowering triglyceride levels by 26% compared to placebo, pemafibrate did not reduce the incidence of the primary endpoint, which was a composite of cardiovascular death, nonfatal myocardial infarction, ischemic stroke, or coronary revascularization. acc.orgacc.org The hazard ratio for the primary endpoint was 1.03 (0.91-1.15, p=0.67). acc.org

Pemafibrate treatment was associated with a 31.1% median change in triglyceride levels from baseline, compared to a -6.9% change in the placebo group. acc.org Very-low-density lipoprotein (VLDL) cholesterol was reduced by 25.8%. tctmd.com However, apolipoprotein B (apoB) levels increased by 4.8% and LDL cholesterol also increased in the pemafibrate group. tctmd.comelsevier.es

The PROMINENT trial's neutral results for cardiovascular outcomes are consistent with findings from other trials investigating fibrates and niacin in patients with high triglyceride levels. tctmd.com

Observational Studies and Real-World Evidence

Observational studies and real-world evidence provide complementary insights into the use and effectiveness of this compound in broader clinical practice settings. These studies can include diverse patient populations not always fully represented in highly controlled RCTs.

Real-world evidence is increasingly recognized for its value in medical science, complementing the high level of evidence provided by RCTs. e-dmj.org

One real-world study conducted among routine healthcare providers enrolled 988 patients with hypertriglyceridemia and metabolic syndrome who were on stable statin therapy and starting this compound treatment. nih.gov The study observed a significant reduction in lipid levels with this compound in this real-world setting. nih.gov A baseline triglyceride level of 3.6 ± 1.5 mmol/L was reduced by 50.1% to 1.7 ± 0.58 mmol/L at 6 months of treatment (p < 0.001). nih.gov Baseline non-HDL-C levels decreased by 33.7% at 6 months. nih.gov Total cholesterol and LDL levels were also reduced by 24.7% and 25.5%, respectively, by the end of follow-up (p < 0.001 for both). nih.gov This study's findings regarding triglyceride reduction are consistent with results from other studies evaluating this compound's efficacy in lowering triglycerides. nih.gov

Another observational cohort study in adults with metabolic syndrome showed that the risk of major cardiovascular events was significantly lower with this compound as an add-on to statin treatment compared to statin treatment alone. bmj.com The rate of primary outcome in this study (5.5% during six years in the statin group) was lower than in the ACCORD-Lipid trial (annual rate 2.4% in the placebo group), suggesting differences in study populations and cardiovascular disease risk profiles. bmj.com

A European observational comparative study assessed the long-term safety of a fixed-dose combination of pravastatin (B1207561) and this compound versus statin alone in routine clinical practice over 3 years. nih.gov The study included 3075 patients with dyslipidemia, many of whom had diabetes mellitus, hypertension, and/or established cardiovascular disease. nih.gov The difference in the incidence rate of safety events, including cardiovascular events, between the combination group and the statin group was not statistically significant over the 3 years of follow-up. nih.gov

Real-world evidence has also explored the potential effects of this compound in other conditions, such as COVID-19. researchgate.net However, results from a real-world observational study emphasized the need for rigorous randomized controlled trials before a clear benefit in a COVID setting could be confirmed. researchgate.net One cohort-observational study involving a large number of COVID-19 patients found no difference in 28-day mortality and survival rate between those on this compound therapy and those on non-fibrate therapy. researchgate.net

Data Tables

Here are some data points from the text presented in interactive tables:

FIELD Study Lipid Changes (Short-Term Exposure)

ACCORD-Lipid Trial Primary Outcome

Helsinki Heart Study Coronary Heart Disease Incidence (5 Years)

VA-HIT Trial Primary Outcome (Median 5.1 Years)

VA-HIT Trial Stroke Incidence

PROMINENT Trial Primary Outcome (Median 3.4 Years)

PROMINENT Trial Lipid Changes at 4 Months

Real-World Study Lipid Changes (6 Months)

Three-City Study

The Three-City Study was a prospective cohort study involving elderly patients that compared the effects of fibrates, statins, and non-lipid-lowering therapy on major cardiovascular outcomes, including coronary heart disease and stroke. This compound constituted a significant proportion (72%) of the fibrate use within this study population. nih.gov An analysis from this study explored the association between fibrate use and cognitive decline, specifically finding an association with a greater decline in visual memory over 7 years in women taking fibrates, but not statins. nih.gov This association was particularly noted in women with moderate or high LDL-cholesterol levels (>3.1 mmol/l). nih.gov

ECLIPSE-REAL Study (Effectiveness of this compound Therapy in Residual Cardiovascular Risk Reduction in the Real World Setting)

The ECLIPSE-REAL study was designed as a propensity-matched cohort study utilizing data from the Korean National Health Insurance Service-Health Screening Cohort. bmj.comnih.gove-dmj.org The study aimed to investigate whether this compound, used as an add-on therapy to statins, could reduce persistent cardiovascular risk in adults with metabolic syndrome in a real-world setting. nih.govnih.gove-dmj.org

The study included 2,156 participants receiving combined treatment (statin plus this compound) and 8,549 participants receiving statin-only treatment, weighted based on propensity scores in a 1:5 ratio. bmj.comnih.gov The primary outcome was a composite of major cardiovascular events, including incident coronary heart disease, ischaemic stroke, and death from cardiovascular causes. bmj.comnih.gov

Findings from the ECLIPSE-REAL study indicated that the risk of composite cardiovascular events was significantly lower in the combined treatment group compared with the statin-only group. bmj.comnih.govnih.gove-dmj.org The incidence rate per 1000 person-years for composite cardiovascular events was 17.7 (95% confidence interval [CI] 14.4 to 21.8) in the combined group and 22.0 (20.1 to 24.1) in the statin group. bmj.comnih.gov The adjusted hazard ratio for composite cardiovascular events was 0.74 (95% CI 0.58 to 0.93; P=0.01), demonstrating a significant risk reduction with the addition of this compound. nih.govnih.gove-dmj.org This significance was maintained in the on-treatment analysis (hazard ratio 0.63, 95% CI 0.44 to 0.92; P=0.02). nih.govnih.gove-dmj.org

The ECLIPSE-REAL 2 study, also conducted in subjects with metabolic syndrome, compared this compound plus statin with omega-3 fatty acids plus statin combination therapy based on 1:1 propensity score matching. nih.gove-dmj.org

Propensity-Matched Cohort Studies

Beyond the ECLIPSE-REAL study, other propensity-matched cohort studies have investigated the effects of this compound. A population-based cohort study using data from the South Korean National Health Insurance Service from 2003 to 2014 examined the long-term clinical efficacy of this compound use in patients with type 2 diabetes. diabetesjournals.org Using 1:1 propensity matching, 5,057 this compound-only users were compared with 5,057 non-users of this compound and/or omega-3 fatty acid. diabetesjournals.org

The primary endpoint, a composite of myocardial infarction, stroke, percutaneous coronary revascularization, and cardiac death, was significantly lower in this compound users (13.4 per 1,000 person-years) compared with the non-user group (15.5 per 1,000 person-years), with a hazard ratio of 0.76 (95% CI 0.62–0.94; P = 0.010). diabetesjournals.org Cardiac death (HR 0.59; 95% CI 0.352–0.987; P = 0.0446), all-cause death (HR 0.437; 95% CI 0.340–0.562; P < 0.0001), and stroke (HR 0.621; 95% CI 0.463–0.833; P = 0.0015) were also significantly lower in the this compound group. diabetesjournals.org

Another nationwide population-based propensity-matched cohort study in South Korea (2008-2019) compared individuals with metabolic syndrome receiving statin with omega-3 fatty acids to those receiving statin with this compound (n = 39,165 in both groups). nih.gov The primary outcome was major adverse cardiovascular events (MACE), including ischaemic heart disease (IHD), ischaemic stroke (IS), and death from cardiovascular causes. nih.gov The risk of MACE was lower in the this compound group (hazard ratio [HR], 0.79; 95% CI, 0.74-0.83) than in the omega-3 fatty acid group. nih.gov this compound was associated with a lower incidence of IHD (HR, 0.72; 95% CI, 0.67-0.77) and hospitalization for heart failure (HR, 0.90; 95% CI, 0.82-0.97), but not IS or death from cardiovascular causes in this comparison. nih.gov

Study TypePopulationComparison GroupPrimary OutcomeKey Finding (HR or Risk Reduction)
Propensity-Matched Cohort (ECLIPSE-REAL) bmj.comnih.govnih.gove-dmj.orgKorean adults with metabolic syndrome on statinsStatin onlyComposite CV events (CHD, ischemic stroke, CV death)HR 0.74 (0.58-0.93; P=0.01) for composite CV events nih.govnih.gove-dmj.org
Propensity-Matched Cohort diabetesjournals.orgPatients with type 2 diabetesNeither this compound nor omega-3 FAComposite of MI, stroke, percutaneous coronary revascularization, cardiac deathHR 0.76 (0.62–0.94; P = 0.010) for primary endpoint diabetesjournals.org
Propensity-Matched Cohort nih.govIndividuals with metabolic syndrome on statinsStatin + Omega-3 FAMACE (IHD, IS, CV death)HR 0.79 (0.74-0.83) for MACE (this compound vs Omega-3 FA) nih.gov

Subgroup Analyses and Stratification of Patient Populations

Propensity-matched studies have also conducted subgroup analyses. In the ECLIPSE-REAL study, the beneficial effect of combined treatment was observed in most subgroups, with hazard ratios for composite cardiovascular events being lower in those with high triglyceride or low HDL cholesterol levels compared to those with low triglyceride and high HDL cholesterol levels, although the interaction was not statistically significant. bmj.comnih.gov The propensity-matched study in patients with type 2 diabetes found that the favorable effect of this compound on cardiovascular outcomes was sustained consistently across subgroups classified by LDL cholesterol, HDL cholesterol, and triglyceride levels. diabetesjournals.org The propensity-matched study comparing this compound and omega-3 fatty acids found that the beneficial effect of this compound was more prominent in patients with pre-existing atherosclerotic cardiovascular disease. nih.gov

This compound has also been investigated for its effects on diabetic retinopathy, with studies like FIELD and ACCORD-Eye showing a reduction in the progression of diabetic retinopathy and the need for laser treatment. nih.govmedscape.orgaao.orgracgp.org.au The FORTE study protocol outlines prespecified stratified subgroup analyses for diabetic macular edema based on treatment requirements (observation, laser, or anti-VEGF injections). nih.gov

Furthermore, studies have explored the effects of this compound in patients with specific renal conditions. A large-scale big data analysis study in Korean patients taking statins for hypertriglyceridemia found that this compound was associated with a 24% lower risk of developing end-stage renal disease (ESRD) compared to matched controls who did not receive this compound. koreabiomed.com This renal protective effect was particularly significant in patients with hypertension, proteinuria, or moderate kidney disease. koreabiomed.com

Combination Therapies in Clinical Trials

This compound is frequently used in combination with other lipid-modifying agents, particularly statins, in clinical practice. Clinical trials have evaluated the efficacy of these combination therapies. Studies have demonstrated that the combination of this compound and statins can lead to significant improvements in lipid profiles, including reductions in triglycerides and increases in HDL-C, in patients with mixed dyslipidemia or elevated triglycerides despite statin monotherapy. tandfonline.comresearchgate.netnih.gov

A multicenter, randomized, double-blind, phase IV study in Korean patients with inadequately controlled triglyceride levels despite previous statin monotherapy compared combination therapy with choline (B1196258) this compound and statin to statin monotherapy. researchgate.netnih.gov After 8 weeks, mean serum triglyceride levels significantly decreased in the combination group (from 269.8 to 145.5 mg/dL; P < 0.0001), while no significant changes occurred in the statin monotherapy group. researchgate.netnih.gov Mean serum HDL-C levels significantly increased in the combination group (from 45.0 to 50.4 mg/dL; P = 0.0004), with no significant changes in the monotherapy group. researchgate.netnih.gov

Therapy CombinationPatient PopulationKey Lipid Finding (Change)
This compound + Statin researchgate.netnih.govPatients with elevated TG despite statin monotherapySignificant decrease in TG (-124.3 mg/dL), significant increase in HDL-C (+5.4 mg/dL) over 8 weeks researchgate.netnih.gov
Rosuvastatin (B1679574) + this compound tandfonline.comType 2 diabeticsSignificant reductions in TG and LDL-C, increase in HDL-C tandfonline.com
Rosuvastatin + Fenofibric acid tandfonline.comPatients with mixed dyslipidemiaStatistically significant changes in TG lowering and HDL-C elevation compared to rosuvastatin alone tandfonline.com
UDCA + this compound dovepress.comPatients with primary biliary cirrhosis (incomplete response to UDCA)More effective in improving alkaline phosphatase, gamma-glutamyl transferase, immunoglobulin M, and triglycerides compared to UDCA monotherapy dovepress.com

Clinical trials have also examined the impact of this compound in combination with statins on cardiovascular outcomes, particularly in specific populations like those with metabolic syndrome, as seen in the ECLIPSE-REAL study where the combination significantly reduced composite CV events. bmj.comnih.govnih.gove-dmj.org Comparisons with other combination strategies, such as statin plus omega-3 fatty acids, have also been conducted in propensity-matched cohort studies. nih.gove-dmj.orgnih.govkoreabiomed.com

Beyond lipid management, this compound in combination with ursodeoxycholic acid (UDCA) has been assessed in patients with primary biliary cirrhosis who respond incompletely to UDCA monotherapy. dovepress.com A meta-analysis of six trials found that this combination therapy was more effective than UDCA monotherapy in improving biochemical markers such as alkaline phosphatase, gamma-glutamyl transferase, immunoglobulin M, and triglycerides. dovepress.com

The ACCORD-Eye study reported a statistically significant reduction in diabetic retinopathy progression in patients treated with this compound and statin combination therapy compared to statin therapy alone. racgp.org.au Similarly, the LENS trial findings on diabetic retinopathy progression were observed in participants taking this compound, often in conjunction with other diabetes management including statins. adameetingnews.org

Interactions and Comorbidities

Drug-Drug Interactions

Fenofibrate can interact with various medications, influencing their metabolism, excretion, or pharmacodynamic effects. These interactions can potentially alter the efficacy or safety profile of this compound or the co-administered drug.

Interactions with Statins

The coadministration of this compound with statins (HMG-CoA reductase inhibitors) is a common practice for managing mixed dyslipidemia, where elevated triglycerides and low high-density lipoprotein cholesterol (HDL-C) persist despite statin monotherapy. nih.gove-century.us While this combination can provide additive benefits in improving lipid profiles, concerns regarding an increased risk of muscle-related adverse events, such as myopathy and rhabdomyolysis, have been raised. nih.govdroracle.ai

Research indicates that the potential for interaction and associated myopathy risk differs between fibrates. Gemfibrozil (B1671426), another fibric acid derivative, has been shown to significantly increase statin serum levels by inhibiting their glucuronidation, a key metabolic pathway for many statins. nih.govnih.gov In contrast, this compound does not appear to significantly inhibit statin glucuronidation. nih.gov

Studies have investigated the pharmacokinetic interactions between this compound and various statins. For example, a study involving simvastatin (B1681759) found no clinically significant pharmacokinetic interaction with this compound. nih.gov Another study reported that co-administration of multiple doses of atorvastatin (B1662188) with this compound resulted in minimal changes in the mean Cmax and AUC of fenofibric acid and no significant change in atorvastatin mean Cmax. hres.ca

The following table summarizes some findings regarding this compound-statin interactions:

StatinThis compound Effect on Statin PharmacokineticsStatin Effect on this compound PharmacokineticsRisk of Myopathy/Rhabdomyolysis (vs. Statin Monotherapy)Reference
SimvastatinNo clinically significant interactionNot significantly affectedNot significantly increased nih.govdovepress.com
AtorvastatinMinimal change in CmaxMinimal change in AUC and CmaxNot significantly increased hres.ca
VariousDoes not significantly inhibit glucuronidationNot specifiedLower risk compared to gemfibrozil combination nih.govecrjournal.com

Interactions with Cyclosporine

The coadministration of this compound with systemic cyclosporine is associated with an increased risk of nephrotoxicity. nih.govdrugs.com Cyclosporine is known to potentially cause kidney damage, and the addition of this compound may exacerbate this effect. nih.govdrugs.com Close monitoring of renal function is recommended if these drugs are coadministered. nih.gov While some sources suggest a potential for increased nephrotoxic effects nih.gov, an older study in heart transplant recipients with hyperlipidemia found that this compound did not modify mean whole blood cyclosporine trough levels, Cmax, tmax, or t1/2, although an increase in creatinine (B1669602) was observed. nih.gov Further studies may be needed to fully understand the mechanism and clinical implications of this interaction.

Interactions with Antiretrovirals (e.g., Emtricitabine (B123318)/Tenofovir (B777) alafenamide)

Information regarding specific interactions between this compound and combination antiretroviral therapies like emtricitabine/tenofovir alafenamide (FTC/TAF) is limited. However, based on the metabolism and clearance pathways of these drugs, a clinically significant interaction is considered unlikely. hiv-druginteractions.org this compound is hydrolyzed to fenofibric acid, which is primarily eliminated renally. hiv-druginteractions.org Emtricitabine and tenofovir (the active metabolite of tenofovir alafenamide) are also primarily eliminated renally, but via different renal transporters than those potentially inhibited by fenofibric acid (e.g., OAT3 inhibition by fenofibric acid is unlikely to impact emtricitabine or tenofovir elimination). hiv-druginteractions.org While coadministration has not been extensively studied, current data suggest that dose adjustments for FTC/TAF are not typically required when coadministered with this compound. hiv-druginteractions.orghiv-druginteractions.org However, some sources mention that this compound might increase levels of tenofovir DF (the older prodrug) by decreasing renal clearance, and caution/monitoring is advised with tenofovir DF. medscape.com

Influence on Metabolism of Other Drugs

Fenofibric acid, the active metabolite of this compound, can influence the metabolism of other drugs. It is known to be a mild to moderate inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP2C19, and a weak inhibitor of CYP2A6. drugbank.comahajournals.org This inhibition can lead to increased plasma concentrations of drugs that are substrates of these enzymes. For example, this compound can decrease the metabolism of medications like warfarin (B611796) (a CYP2C9 substrate), potentially enhancing its anticoagulant effect and increasing the risk of bleeding. nih.govmedcentral.comebsco.com Therefore, close monitoring of international normalized ratio (INR) is recommended when this compound is coadministered with warfarin or other vitamin K antagonists. nih.govmedcentral.com this compound may also decrease the metabolism of certain other drugs, as indicated by in vitro studies or clinical observations drugbank.com.

Impact on Excretion Rate of Other Drugs

Fenofibric acid is primarily eliminated by renal excretion, mainly as fenofibric acid and its glucuronide conjugate. drugbank.com this compound can potentially affect the excretion rate of other drugs, particularly those that undergo significant renal tubular secretion. While fenofibric acid is suggested to inhibit OAT3 in vitro, this is generally not expected to cause clinically significant interactions with drugs eliminated by other renal transporters. hiv-druginteractions.org However, some sources indicate that this compound may decrease the excretion rate of certain drugs, potentially leading to increased serum levels drugbank.com. Conversely, some drugs may increase the excretion rate of this compound, potentially reducing its efficacy drugbank.com. For instance, cyclothiazide (B1669527) and bromotheophylline may increase the excretion rate of this compound. drugbank.com

This compound has also been shown to influence uric acid metabolism by increasing its urinary excretion, likely through the inhibition of urate transporter 1 (URAT1) by fenofibric acid. researchgate.netcardiologyres.org This effect can lead to decreased serum uric acid levels. researchgate.netcardiologyres.org

The following table provides examples of how this compound may impact the metabolism or excretion of other drugs:

Interacting Drug (Example)This compound's InfluencePotential OutcomeReference
WarfarinDecreased metabolism (CYP2C9 inhibition)Increased anticoagulant effect, increased bleeding risk nih.govmedcentral.comebsco.com
CyclosporinePotential for increased nephrotoxicityKidney damage nih.govdrugs.com
Uric AcidIncreased urinary excretion (URAT1 inhibition by metabolite)Decreased serum uric acid levels researchgate.netcardiologyres.org
Certain renally excreted drugsPotential decrease in excretion rateIncreased serum levels of the co-administered drug drugbank.com
Cyclothiazide, BromotheophyllineMay increase this compound excretion rateDecreased this compound serum levels, reduced efficacy drugbank.com

Disease Interactions

The presence of specific diseases can influence the pharmacokinetics and safety profile of this compound, necessitating careful evaluation and monitoring. drugs.com

Hepatic Disease and Liver Injury Considerations

This compound is contraindicated in patients with active liver disease. fda.govcarehospitals.commedcentral.com Liver damage, also known as hepatotoxicity, can occur with this compound use. carehospitals.comwebmd.com Regular periodic monitoring of liver tests, including serum alanine (B10760859) aminotransferase (ALT), is recommended for the duration of this compound therapy. fda.gov If liver enzyme levels persistently remain above three times the upper limit of normal, therapy should be discontinued (B1498344). fda.gov Hepatocellular, chronic active, and cholestatic hepatitis have been reported following weeks to several years of exposure to this compound. fda.gov The incidence of increased transaminases appears to be dose-related. fda.gov

While this compound is not currently recommended as a primary treatment for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD, formerly NAFLD), patients with MASLD who also have significant hypertriglyceridemia may be candidates for this compound, primarily to address the lipid abnormality. droracle.ai In such cases, liver function should be monitored regularly, with baseline testing before initiation and follow-up testing periodically thereafter. droracle.ai

Renal Dysfunction Considerations

This compound and its active metabolite, fenofibric acid, are primarily excreted by the kidneys. medscape.com Renal dysfunction can significantly alter the pharmacokinetics of this compound, leading to decreased clearance and an increased plasma half-life, which can result in drug accumulation and a higher risk of adverse effects. droracle.ai

This compound is generally not recommended in patients with severe renal impairment (estimated glomerular filtration rate [eGFR] <30 mL/min/1.73m²) due to the increased risk of adverse effects. medcentral.comdroracle.aidroracle.ai For patients with mild to moderate renal dysfunction (eGFR 30-80 mL/min/1.73m²), dose adjustments are required. medcentral.comdroracle.aidroracle.ai

Baseline renal function should be assessed before initiating this compound therapy, and regular monitoring should continue throughout treatment. droracle.aidroracle.ai Monitoring should include both serum creatinine levels and eGFR. droracle.aidroracle.ai this compound treatment has been associated with increased serum creatinine levels and reduced eGFR in some patients. nih.gov These changes may be transient and reversible upon discontinuation of the drug. droracle.ainih.govresearchgate.netkarger.com However, some studies suggest that in certain cases, these elevations may be permanent. researchgate.net The mechanism underlying the increase in serum creatinine levels is not fully understood, but potential theories include changes in renal hemodynamics. researchgate.netnih.gov

Despite the potential for increased serum creatinine, some studies, such as the FIELD study, found no evidence that standard-dose this compound use in patients with moderate renal impairment had adverse effects on either cardiovascular or renal outcomes. diabetesjournals.org In fact, some research suggests that this compound may improve albuminuria in patients with and without diabetes. diabetesjournals.orgmdpi.com

Key considerations for this compound use in renal impairment are summarized in the table below:

Renal Impairment SeverityeGFR (mL/min/1.73m²)This compound Use ConsiderationMonitoring Frequency
Severe<30Generally Avoided-
Mild to Moderate30-80Dose Adjustment RequiredBaseline, 3 months after initiation, every 6 months thereafter
Normal>80No dose adjustment typically neededConsider periodic monitoring, especially in patients at risk for renal impairment

Cholelithiasis

This compound can increase the excretion of cholesterol into the bile, which may increase the risk of cholelithiasis (gallstones). fda.govwebmd.comgoodrx.commayoclinic.orggpnotebook.com This increased risk is attributed to changes in biliary lipid composition, specifically increased relative concentrations of biliary cholesterol and phospholipids (B1166683) and a reduction in bile acid production. gpnotebook.comtandfonline.com Patients with pre-existing gallbladder disease are advised against using this compound. fda.govmedcentral.comwebmd.comnih.gov If cholelithiasis is suspected, gallbladder studies are indicated, and this compound therapy should be discontinued if gallstones are found. fda.gov

Rhabdomyolysis

Myopathy and rhabdomyolysis have been reported in patients taking this compound. drugbank.comfda.govcarehospitals.comwebmd.comlaphil.com Rhabdomyolysis is a serious condition characterized by muscle necrosis and the release of muscle cell constituents into the circulation, which can lead to acute renal failure. jst.go.jpnih.govnih.gov While rare, rhabdomyolysis can occur with this compound monotherapy, although the risk appears to be increased with the concomitant use of statins. jst.go.jpnih.govnih.govdiabetesjournals.orgdiabetesjournals.org Factors such as age, renal function, and drug interactions should be considered when initiating fibrate treatment. endocrine-abstracts.org Patients should be advised to report unexplained muscle pain, tenderness, or weakness. carehospitals.comwebmd.commayoclinic.orglaphil.com

Hematological Changes

Mild to moderate decreases in hemoglobin, hematocrit, and white blood cell counts have been observed in some patients after starting this compound therapy. fda.govdrugs.com These levels typically stabilize during long-term administration. drugs.com Thrombocytopenia (low platelet levels) and agranulocytosis have also been reported rarely in individuals treated with fibrates. webmd.comdrugs.commsjonline.org Caution is recommended when treating patients predisposed to hematologic changes, and periodic monitoring of red and white blood cell counts may be advisable, particularly during the initial months of therapy. drugs.com

This compound in Specific Patient Populations

Considerations for this compound use extend to specific patient populations, particularly where physiological changes or increased comorbidities may impact the drug's effects and safety.

In elderly patients, dosage selection should be based on renal function, as this population is more likely to have decreased kidney function. medcentral.com Renal function monitoring should be considered in geriatric patients receiving this compound. medcentral.comdrugs.com

While the safety and efficacy of this compound have not been established in pediatric patients, renal function is a key consideration in any population with impaired kidney function. nih.gov

Limited data are available regarding the use of this compound in pregnant women, making it difficult to definitively determine the risk of major congenital disabilities or other adverse outcomes. nih.gov The presence of this compound in human milk and its effects on milk production or breastfed infants are also unknown. nih.gov

Asian Populations

Studies suggest that this compound treatment is effective and generally well-tolerated in Asian patients with dyslipidemia, hypertriglyceridemia, and associated comorbidities such as diabetes, metabolic syndrome, diabetic retinopathy, and diabetic nephropathy. e-dmj.orgresearchgate.netnih.gove-dmj.org Asian individuals may have a higher metabolic susceptibility to hypertriglyceridemia compared to other ethnicities. e-dmj.orgresearchgate.netnih.govbmj.com

Long-term this compound use has been associated with fewer cardiovascular (CV) events and a reduction in the composite outcome of heart failure hospitalizations or CV mortality in patients with type 2 diabetes mellitus in Asian populations. e-dmj.orgresearchgate.netnih.gov this compound has also shown a significant role in improving microalbuminuria, inhibiting inflammatory responses, and reducing the incidence of retinopathy in this demographic. e-dmj.orgresearchgate.netnih.gov

Combination therapy with this compound and statins has demonstrated a significant reduction in composite CV event risk in Asian patients with metabolic syndrome and high CV or atherosclerotic cardiovascular disease (ASCVD) risk. e-dmj.orgresearchgate.netnih.gove-dmj.org This combination has been shown to decrease triglyceride levels and increase HDL-C levels with an acceptable safety profile in these patients. e-dmj.orgresearchgate.netnih.gove-dmj.org For instance, in Chinese patients with dyslipidemia and high CV risk, adding this compound to existing statin treatment significantly decreased triglycerides and increased HDL-C levels after 8 weeks. e-dmj.org Similarly, a phase 4 study in Korean patients with elevated triglycerides despite statin monotherapy reported significant improvements in lipid levels with choline (B1196258) this compound plus statin therapy. e-dmj.org

In Taiwanese patients with type 2 diabetes without pre-existing retinopathy, long-term this compound use decreased the risk of incident retinopathy in a dose-dependent manner and reduced the need for laser treatments. e-dmj.orge-dmj.org A multicenter cohort study also reported that this compound use was associated with a decreased risk of proliferative diabetic retinopathy (PDR) and vision-threatening diabetic retinopathy (VTDR). e-dmj.orge-dmj.org

A real-world, population-based cohort study in South Korea demonstrated that long-term this compound usage reduced total and cardiac mortality and CV events in patients with type 2 diabetes compared to non-users of this compound and/or omega-3 fatty acids. e-dmj.orge-dmj.org The beneficial effect was consistently maintained across various subsets of patients, including those grouped by LDL-C, triglycerides, and HDL-C levels. e-dmj.org

Data Table: this compound Effects in Asian Populations

Study Population (Asian Region)ConditionKey FindingsSource
Asian patientsDyslipidemia/Hypertriglyceridemia + ComorbiditiesEffective and well-tolerated, associated with fewer CV events and reduced composite HF hospitalizations/CV mortality in T2DM. Improves microalbuminuria and reduces retinopathy incidence. e-dmj.orgresearchgate.netnih.gov
Chinese patientsT2DM + HypertriglyceridemiaComparably efficacious to acipimox (B1666537) in modifying atherogenic lipids and improving HDL subclasses maturation. e-dmj.orgnih.gov
Japanese patientsT2DMThis compound plus ezetimibe (B1671841) effective in controlling TG and LDL-C, increasing HDL-C small fraction, and decreasing small LDL-C. e-dmj.org
Taiwanese patientsT2DM (without pre-existing retinopathy)Decreased risk of incident retinopathy and need for laser treatments with long-term use. e-dmj.orge-dmj.org
South Korean patientsT2DMReduced total and cardiac mortality and CV events with long-term use. e-dmj.orge-dmj.org
Asian patientsMixed Hyperlipidemia + High CV RiskThis compound addition to statins improved lipid levels (reduced TG, increased HDL-C) with acceptable safety profile. e-dmj.orgnih.gove-dmj.org

Patients with Chronic Kidney Disease (CKD)

This compound can be used in patients with chronic kidney disease (CKD), but with caution and careful monitoring of renal function, particularly in those with severe CKD (eGFR < 30 mL/min/1.73m²). droracle.ai this compound and its active metabolite, fenofibric acid, are primarily excreted by the kidneys. medscape.com Studies in patients with moderate CKD have shown a reduced rate of this compound excretion and potential accumulation. medscape.com

This compound can potentially cause a reversible increase in serum creatinine levels by 10-20% in CKD patients, which typically returns to baseline upon discontinuation of the medication. droracle.airevistanefrologia.com This increase in creatinine may mask a beneficial effect on estimated glomerular filtration rate (eGFR) that is only revealed after the drug is stopped. medscape.com

Despite the potential for increased serum creatinine, some evidence suggests that this compound may have protective effects on kidney function and cardiovascular outcomes in patients with advanced CKD. droracle.aiendocrinologia.org.mx A national cohort study published in 2021 found that this compound delayed the need for dialysis and reduced cardiovascular risk among patients with advanced CKD. droracle.aiendocrinologia.org.mx This study suggested that continuing this compound may provide a protective effect on CV outcomes comparable to statins and may further delay the need for permanent dialysis in advanced CKD patients. endocrinologia.org.mx Another study indicated that adding this compound to statin therapy was linked to a reduced risk of end-stage renal disease (ESRD) in Korean adults, particularly in those with hypertension, proteinuria, or lower eGFR. globalrph.com

In the ACCORD Lipid Trial, randomization to this compound was associated with a lower rate of eGFR decline and lower incidence of microalbuminuria and macroalbuminuria in participants with type 2 diabetes. nih.gov However, there was no significant difference in the incidence of CKD or kidney failure in this trial. nih.gov

While some studies suggest a potential renoprotective role, others indicate that this compound may be associated with a risk of renal dysfunction. droracle.ai A prospective observational study found that discontinuing this compound in CKD patients resulted in a sustained reduction in serum creatinine levels and improvement in eGFR. droracle.ai A study comparing this compound to pemafibrate (B1668597) in CKD patients with hypertriglyceridemia found that switching to pemafibrate improved eGFR. droracle.ai

The relationship between kidney function and fibrate use is clear, necessitating close monitoring of kidney function in patients initiating this treatment. revistanefrologia.com

Data Table: this compound Effects in Patients with CKD

Study PopulationConditionKey FindingsSource
Patients with CKDCKDCan be used with caution; potential for reversible increase in serum creatinine. Primary excretion is renal. Reduced excretion and accumulation in moderate CKD. droracle.aimedscape.comrevistanefrologia.com
Patients with advanced CKDAdvanced CKDMay delay the need for dialysis and reduce cardiovascular risk. Potential protective effect on kidney function and CV outcomes. droracle.aiendocrinologia.org.mx
Patients with T2DM + CKDT2DM + CKDLower rate of eGFR decline, lower incidence of microalbuminuria and macroalbuminuria (ACCORD). No difference in incidence of CKD or kidney failure (ACCORD). nih.gov
Korean adults + CKDCKD (on statins)Reduced risk of ESRD, particularly in those with hypertension, proteinuria, or lower eGFR. globalrph.com
Patients with CKDCKDDiscontinuation may lead to sustained reduction in serum creatinine and improved eGFR. Switching to pemafibrate may improve eGFR compared to this compound in hypertriglyceridemia. droracle.ai

Patients with Diabetes Mellitus (Type 1 and Type 2)

This compound has been extensively studied in patients with diabetes mellitus, particularly type 2 diabetes, demonstrating significant effects on both macrovascular and microvascular complications. uscjournal.comdiabetesjournals.orgnih.govcardio.bytandfonline.comnih.govresearchgate.net

In the this compound Intervention and Event Lowering in Diabetes (FIELD) study, this compound showed a trend towards benefit for the primary outcome of coronary heart disease (CHD) events and significant risk reductions for the secondary outcomes of total CV events and coronary revascularizations in patients with type 2 diabetes. uscjournal.com The protective effect was more pronounced in patients with atherogenic dyslipidemia (low HDL-C, high triglycerides) and in those without prior CVD. uscjournal.com

This compound has demonstrated consistent benefits on microvascular complications in patients with type 2 diabetes. uscjournal.comdiabetesjournals.orgnih.govcardio.bytandfonline.comnih.govresearchgate.net In the FIELD and ACCORD trials, this compound significantly reduced the progression of diabetic retinopathy and the need for laser treatment, often independently of lipid level changes. uscjournal.comdiabetesjournals.orgnih.govtandfonline.comnih.govnih.govarchivesofmedicalscience.comaao.orgimperialendo.co.ukmehdijournal.comracgp.org.auelsevier.es A meta-analysis of FIELD, ACCORD, and LDS trials showed that this compound reduced the risk of laser treatment for diabetic retinopathy after 1 year and at any time of treatment. archivesofmedicalscience.com this compound also reduced the progression of non-proliferative retinopathy to sight-threatening diabetic retinopathy and proliferative diabetic retinopathy. archivesofmedicalscience.com The benefit on retinopathy progression was particularly evident in patients with existing retinopathy at baseline. diabetesjournals.orgracgp.org.au

This compound has also consistently reduced the progression of urinary albumin excretion (albuminuria) in patients with type 2 diabetes, indicating a beneficial effect on diabetic nephropathy. nih.govuscjournal.comdiabetesjournals.orgnih.govtandfonline.comjwatch.org In the ACCORD trial, this compound was associated with a lower incidence of microalbuminuria and macroalbuminuria and a slower eGFR decline. nih.gov

Furthermore, this compound has been associated with a significant reduction in diabetes-related minor amputations, potentially related to a protective effect on peripheral neuropathy. diabetesjournals.orgcardio.bytandfonline.comjwatch.org

The benefits of this compound on microvascular complications appear to be mediated by mechanisms beyond lipid lowering, including anti-inflammatory, anti-angiogenic, and anti-apoptotic properties. diabetesjournals.orgnih.govmehdijournal.com

Data Table: this compound Effects in Patients with Diabetes Mellitus

Study/PopulationConditionKey Macrovascular FindingsKey Microvascular FindingsSource
FIELD study (T2DM)Type 2 DiabetesTrend for reduced CHD events, significant reduction in total CV events and coronary revascularizations. More evident in atherogenic dyslipidemia and without prior CVD.Significant reduction in need for laser treatment for diabetic retinopathy. Reduced progression of albuminuria. Reduced non-traumatic amputations. uscjournal.comcardio.byimperialendo.co.ukjwatch.org
ACCORD-Lipid (T2DM)Type 2 DiabetesNo overall reduction in major CV events (with statin). Potential benefit in men, but not women, for composite CV outcome. Trend towards benefit in patients with high TG/low HDL.Significant reduction in progression of retinopathy and albuminuria. Lower incidence of microalbuminuria and macroalbuminuria, slower eGFR decline. nih.govdiabetesjournals.orgnih.govtandfonline.comdiabetesjournals.orgaafp.org
Pooled analysis (FIELD, ACCORD, SMART)Type 2 DiabetesLarger absolute reduction in MCVE in patients with dyslipidemia.Not specifically focused on microvascular outcomes in this analysis. diabetesjournals.org
Various studiesType 2 DiabetesSlowed progression of early diabetic retinopathy (30-40% reduction over 4-5 years), especially with pre-existing retinopathy. Consistent reduction in progression of urinary albumin excretion. Significant reduction in minor amputations. tandfonline.comnih.gov

Patients with Pre-existing Cardiovascular Disease

The efficacy of this compound in patients with pre-existing cardiovascular disease (CVD) has been investigated in several trials. In the FIELD study, this compound did not reduce CHD or total CVD events in patients with pre-existing CVD. uscjournal.com One potential explanation for this finding is that the rate of non-study lipid-lowering therapy use was higher in the secondary prevention placebo group compared to the primary prevention placebo group. uscjournal.com

A meta-analysis including various fibrate trials in secondary prevention showed evidence of a protective effect of fibrates compared with placebo regarding a composite objective of non-fatal stroke, non-fatal myocardial infarction, and death of cardiovascular origin. elsevier.es The primary effect of fibrates in this context appeared to be focused on preventing recurrences of fatal and non-fatal myocardial infarction. elsevier.es

A propensity-matched cohort study in adults with metabolic syndrome, including patients with pre-existing CVD, found that the risk of major cardiovascular events was significantly lower with this compound as add-on to statin treatment compared to statin treatment alone. bmj.com This real-world study suggested a potential role for this compound in residual cardiovascular risk reduction in this population. bmj.com

Data Table: this compound Effects in Patients with Pre-existing CVD

Study/PopulationConditionKey FindingsSource
FIELD studyPre-existing CVDDid not reduce CHD or total CVD events in this subgroup. uscjournal.com
ACCORD-Lipid (T2DM)Pre-existing CVD (in T2DM)No overall reduction in major CV events with this compound + simvastatin vs. simvastatin alone. Potential benefit in men with pre-existing CVD and atherogenic dyslipidemia. uscjournal.comaafp.org
Pooled analysis (FIELD, ACCORD, SMART)Pre-existing CVD (in T2DM)Secondary prevention patients had a higher risk of CVD events. diabetesjournals.org
Meta-analysis of fibrate trialsSecondary Prevention CVDEvidence of protective effect on composite of non-fatal stroke, non-fatal MI, and CV death. Primary effect on preventing recurrences of fatal and non-fatal MI. elsevier.es
Propensity-matched cohort study (Metabolic Syndrome)Pre-existing CVD (in Metabolic Syndrome)Significantly lower risk of major CV events with this compound plus statin vs. statin alone. Suggested role in residual CV risk reduction. bmj.com

Future Directions in Fenofibrate Research

Investigation of Novel Mechanisms of Action

While fenofibrate's primary mechanism involves activating PPARα to regulate lipid metabolism, ongoing research is delving into additional, non-lipid-related pathways that contribute to its therapeutic effects nih.govdiabetesjournals.org. Studies suggest that this compound may exert protective effects through mechanisms independent of glucose and lipid metabolism nih.govresearchgate.net. For instance, research indicates that this compound can influence inflammatory responses, angiogenesis, apoptosis, and oxidative stress, which are crucial factors in the development of various diseases, particularly diabetic complications diabetesjournals.org.

One area of investigation involves the potential of PPARα agonists, including this compound, to modulate neuronal activity. Preclinical findings suggest that PPARα agonists might have a role in conditions involving nicotinic acetylcholine (B1216132) receptors (nAChRs), such as certain forms of epilepsy plos.orgnih.gov. Studies in mice have shown that both acute and chronic administration of PPARα agonists can reduce or abolish nicotine-induced seizures, potentially by modulating nAChRs containing β2 subunits plos.orgnih.gov.

Furthermore, research is exploring the interaction between PPARα and proinflammatory transcription factors, suggesting that PPARα agonists possess anti-inflammatory activity acs.org. Investigations into this compound's effects on biomarkers of vascular inflammation in hypertensive rats have shown a reduction in levels of hsCRP and Lp-LPA2 researchgate.net. Adiponectin, an adipose-secreted hormone with anti-inflammatory properties, may also contribute to the anti-inflammatory effects of this compound, as changes in adiponectin levels have been inversely associated with changes in multiple inflammatory markers in patients with metabolic syndrome nih.gov.

Another proposed novel mechanism is the inhibition of the Wnt pathway, which appears to be involved in the beneficial effects of this compound on diabetic retinopathy (DR) diabetesjournals.org. In retinal endothelial cells, this compound has been shown to inhibit the phosphorylation of the Wnt coreceptor LDL receptor-related protein-6 and reduce β-catenin accumulation diabetesjournals.org.

Exploration of Additional Therapeutic Indications

Beyond its established use in dyslipidemia, this compound is being investigated for its potential in treating a broader spectrum of conditions. Clinical trials are exploring its use in various conditions, including type 1 and type 2 diabetes, microalbuminuria, and cholestasis in children clinicaltrials.eu. Researchers are particularly interested in its potential benefits in protecting against diabetes-associated microvascular complications clinicaltrials.eu.

Emerging evidence suggests a potential role for this compound in the management of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), given the involvement of PPARα in hepatic lipid metabolism and inflammation nih.govresearchgate.netacs.org. Studies using humanized mice and analyzing gene expression profiles in NASH patients have suggested PPARα as a potential therapeutic target for NASH acs.org.

Preclinical findings also hint at a potential role for PPARα agonists in neurodegenerative disorders like Alzheimer's disease. PPARα is expressed in the brain and may influence neurotransmission and synaptic plasticity nih.gov. Studies have shown that PPARα agonists could regulate amyloid β generation and have effects on nicotinic cholinergic receptors in the brain nih.gov.

Furthermore, this compound is being investigated for potential anti-cancer activities, mediated through mechanisms such as anti-angiogenesis, anti-inflammation, anti-proliferation, and induction of apoptosis in certain cancers f1000research.com.

Long-Term Efficacy and Safety Studies in Diverse Populations

While large trials like the FIELD and ACCORD studies have provided significant data on this compound's long-term effects, particularly in patients with type 2 diabetes, there is a continued need for studies in diverse populations eurekaselect.comnih.gov. Research is needed to confirm the clinical benefits of this compound in heterogeneous populations, such as the Asian population, which may have different metabolic susceptibilities e-dmj.orgnih.gov.

Long-term studies are also crucial to further assess the safety profile of this compound, especially in specific subgroups like patients with moderate renal impairment. The FIELD study indicated that this compound could be beneficial in patients with type 2 diabetes and moderate renal impairment without excess drug-related safety concerns compared to those with no or mild renal impairment nih.govresearchgate.net. However, ongoing and future studies are needed to reinforce these findings and provide more comprehensive data across various ethnic and demographic groups.

Real-world studies are also valuable to understand the true efficacy and safety of this compound in routine clinical practice over extended periods e-dmj.orgdiabetesjournals.org.

Pharmacogenomic Research for Personalized Medicine

Pharmacogenomics, the study of how genetic variations influence drug response, holds promise for personalizing this compound therapy mdpi.comresearchgate.nettandfonline.com. Research is ongoing to identify genetic predictors of response heterogeneity to this compound and other lipid-lowering therapies tandfonline.comnih.gov.

Studies have investigated the association between genetic variations in genes like the APOA1/C3/A4/A5 cluster, ABCA1, APOE, CETP, CYP7A1, and PPARα with HDL-C response to this compound nih.gov. While currently identified genomic markers explain only a small percentage of drug response variability, ongoing genome-wide association scans, exome sequencing, and epigenetic approaches are expected to yield new information nih.gov.

The goal of pharmacogenomic research is to develop tools that can predict an individual's likely response to this compound based on their genetic makeup, allowing for more tailored treatment strategies and potentially improving efficacy and safety mdpi.comtandfonline.com.

Role in Preventing Progression of Specific Diseases

This compound has shown promise in preventing the progression of certain diseases, particularly diabetes-related microvascular complications. Evidence from the FIELD and ACCORD-Eye studies consistently demonstrates that this compound reduces the risk of development and progression of diabetic retinopathy nih.goveurekaselect.comresearchgate.netnih.gov. This includes a reduction in the need for laser treatment and a lower risk of vitreous hemorrhage researchgate.nete-dmj.org. The benefit appears to be greater in patients with pre-existing mild-to-moderate DR researchgate.netnih.gov.

This compound has also shown potential in preventing the progression of diabetic nephropathy, with studies indicating a reduction in albuminuria and a less significant loss of renal function over time in patients with type 2 diabetes e-dmj.org.

Further research is needed to explore its role in preventing the progression of other conditions where inflammation, oxidative stress, or dyslipidemia play a significant role, such as certain cardiovascular diseases and potentially neurodegenerative disorders.

Combination Therapies and Synergistic Effects

Exploring the effects of this compound in combination with other therapeutic agents is a key area of future research. Combination therapy with statins is of particular interest, especially in patients with mixed dyslipidemia who have residual cardiovascular risk despite statin therapy researchgate.netdovepress.comnih.gov.

Studies have shown that combining this compound with statins can be more effective in modifying atherogenic dyslipidemia and improving lipoprotein subclasses compared to statin monotherapy dovepress.comnih.gov. This combination has also been associated with a lower risk of DR progression in patients with type 2 diabetes and metabolic syndrome e-dmj.org.

Future research will continue to evaluate the safety and efficacy of this compound in combination with statins and other emerging lipid-lowering or cardiovascular agents. Investigating potential synergistic effects and identifying patient subgroups who would benefit most from combination therapies are crucial aspects of this research.

Advanced Imaging and Biomarker Studies

Advanced imaging techniques and the study of biomarkers are becoming increasingly important in understanding the effects of this compound and identifying individuals who are most likely to respond to therapy. Biomarkers can provide insights into the underlying pathophysiological processes influenced by this compound mdpi.com.

Studies are utilizing global plasma proteomic analysis to characterize changes in plasma constituents before and after this compound treatment, aiming to gain novel insights into the systemic effects of the drug on diabetic vascular complications clinicaltrials.gov. Changes in inflammatory biomarkers like adiponectin, hsCRP, and Lp-LPA2 have also been investigated in relation to this compound treatment researchgate.netnih.gov.

Future research will likely integrate advanced imaging modalities with biomarker analysis to assess the impact of this compound on target tissues and disease progression more precisely. This could include using imaging techniques to evaluate changes in vascular health, liver steatosis, or neuroinflammation in response to this compound therapy, correlated with changes in specific biomarkers.

常见问题

Basic Research Questions

Q. What experimental frameworks are recommended for studying fenofibrate’s effects on lipid metabolism in type 2 diabetes?

  • The FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Practical, Specific) is critical for defining research questions, particularly for mechanistic studies. For example, investigating this compound’s peroxisome proliferator-activated receptor alpha (PPAR-α) activation requires selecting biomarkers like fibroblast growth factor 21 (FGF21) and retinol-binding protein 4 (RBP4), validated in randomized controlled trials (RCTs) such as the FIELD study . PICOT (Population, Intervention, Comparison, Outcome, Time) can structure studies comparing this compound with placebo in diabetic cohorts over 5 years .

Q. How should researchers design studies to evaluate this compound’s impact on diabetic retinopathy (DR) progression?

  • Use a dual approach:

  • Experimental studies : RCTs with standardized endpoints (e.g., laser photocoagulation rates, macular edema incidence) and biomarker tracking (e.g., inflammatory cytokines). Meta-analyses show this compound reduces DR progression risk by 50% (RR 0.45; 95% CI 0.30–0.65) in RCTs .
  • Real-world data : Propensity score matching to address confounding variables in observational cohorts. Real-world studies suggest this compound may reduce primary DR risk (RR 0.81; 95% CI 0.69–0.95) despite RCTs not showing significance .

Q. What statistical methods are essential for analyzing this compound’s cardiovascular outcomes in heterogeneous populations?

  • Apply Cox proportional hazards models adjusted for covariates (e.g., lipid levels, HbA1c, renal function) to isolate this compound’s effects. Inverse probability of treatment weighting (IPTW) balances baseline characteristics in cohort studies, as demonstrated in analyses of Taiwan’s National Health Insurance Database . Stratify results by metabolic syndrome components (e.g., hypertriglyceridemia) to identify subgroups with greater benefit (e.g., 27% CVD risk reduction in patients with triglycerides ≥2.3 mmol/L) .

Advanced Research Questions

Q. How can conflicting data on this compound’s cardiovascular benefits between RCTs and real-world studies be reconciled?

  • Key contradictions :

  • RCTs (FIELD, ACCORD-Lipid) showed limited CVD benefits in general diabetic populations .
  • Real-world cohorts (e.g., South Korean data) reported significant reductions in cardiac mortality (HR 0.76; 95% CI 0.62–0.94) .
    • Methodological resolution :
  • Conduct subgroup analyses focusing on patients with elevated triglycerides (≥2.3 mmol/L) and low HDL-C, where this compound’s effects are most pronounced .
  • Use machine learning to identify phenotype clusters (e.g., metabolic syndrome severity) that predict treatment response .

Q. What preclinical models best replicate this compound’s anti-inflammatory and neuroprotective effects observed in humans?

  • Hypertensive rat models : Measure this compound’s modulation of hsCRP, IL-6, and TNF-α in hypertensive cohorts, ensuring dose equivalence to human trials (e.g., 160 mg/day) .
  • Traumatic brain injury (TBI) models : Administer this compound (50 mg/kg) post-TBI to assess neurological recovery via glutathione levels and MMP-9 inhibition, as shown in Sprague Dawley rats .

Q. What are the methodological challenges in studying this compound’s pleiotropic effects beyond lipid modulation?

  • Biomarker validation : Use mass spectrometry for FGF21 and RBP4 quantification to confirm PPAR-α-independent pathways .
  • Trial design : Incorporate adaptive designs for long-term studies (e.g., 5-year follow-up) to capture delayed effects on microvascular outcomes .

Methodological Considerations Table

Research AspectRecommended ApproachKey References
Biomarker Selection Prioritize PPAR-α targets (FGF21, RBP4) and inflammatory markers (hsCRP, IL-6)
Statistical Adjustment Cox models with IPTW for real-world data; stratification by metabolic syndrome components
Preclinical Models Hypertensive rats for inflammation; TBI models for neuroprotection
Outcome Measures DR progression (laser therapy rates), CVD events (composite endpoints)

Key Data Contradictions and Resolutions

  • Contradiction : this compound’s lack of CVD benefit in RCTs vs. significant risk reduction in real-world studies.
    • Resolution : Focus on high-risk subgroups (e.g., marked dyslipidemia) and adjust for adherence biases in observational data .
  • Contradiction : Inconsistent primary vs. secondary DR prevention results.
    • Resolution : Differentiate study populations (e.g., baseline DR severity) and standardize outcome definitions across trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenofibrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fenofibrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。